J 2931
描述
属性
CAS 编号 |
86071-23-0 |
|---|---|
分子式 |
C23H32O2 |
分子量 |
340.5 g/mol |
IUPAC 名称 |
1,5-ditert-butyl-2-methoxy-3-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C23H32O2/c1-22(2,3)18-14-17(13-16-9-11-19(24-7)12-10-16)21(25-8)20(15-18)23(4,5)6/h9-12,14-15H,13H2,1-8H3 |
InChI 键 |
KBNPJLAIRDJCEU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)CC2=CC=C(C=C2)OC |
外观 |
Solid powder |
其他CAS编号 |
86071-23-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2,4-bis(1,1-dimethylethyl)-6-((4-methoxyphenyl)methyl)-1-methoxybenzene J 2931 J-2931 |
产品来源 |
United States |
Foundational & Exploratory
Unraveling the Molecular Machinery: A Technical Guide to the Presumed Mechanism of Action of J 2931
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
J 2931, identified as the chemical compound 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene, is classified as an insect growth regulator (IGR). While specific literature detailing its precise molecular interactions remains elusive, its classification strongly suggests one of two primary mechanisms of action common to IGRs: mimicry of juvenile hormone or inhibition of chitin synthesis. This technical guide provides an in-depth exploration of these two potential pathways, offering a foundational understanding for researchers investigating this compound or similar compounds. The experimental protocols and data presentation frameworks included herein are designed to serve as a comprehensive resource for elucidating the definitive mechanism of action of this and other novel IGRs.
Introduction to this compound
This compound is a chemical entity with the systematic IUPAC name 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene. Its primary described biological activity is the inhibition of insect larval development, categorizing it as an insect growth regulator (IGR). IGRs represent a class of insecticides that disrupt the normal growth, development, and maturation of insects, often with greater specificity and lower environmental impact than traditional broad-spectrum insecticides.
The precise molecular target and signaling pathway of this compound have not been definitively elucidated in publicly available literature. However, based on the established modes of action for IGRs, two principal hypotheses can be formulated for its mechanism:
-
Juvenile Hormone Mimicry: this compound may act as an agonist of the juvenile hormone receptor, disrupting the hormonal signaling that governs metamorphosis.
-
Chitin Synthesis Inhibition: this compound may interfere with the biochemical pathway responsible for the synthesis of chitin, a critical component of the insect exoskeleton.
This guide will delve into the technical details of both potential mechanisms, providing a robust theoretical framework for experimental investigation.
Potential Mechanism of Action I: Juvenile Hormone Mimicry
Juvenile hormone (JH) is a sesquiterpenoid that plays a crucial role in regulating insect development, primarily by preventing metamorphosis in larval stages.[1][2] JH mimics, also known as juvenoids, are synthetic compounds that bind to and activate the JH receptor, leading to a disruption of the insect's life cycle.[2]
The Juvenile Hormone Signaling Pathway
In a simplified model, the JH signaling pathway involves the binding of JH or a mimic to an intracellular receptor complex. This activation prevents the expression of genes that initiate metamorphosis.
Caption: Simplified signaling pathway of a juvenile hormone mimic.
Quantitative Data for Investigating JH Mimicry
Should this compound act as a juvenile hormone mimic, the following quantitative data would be essential for its characterization.
| Parameter | Description | Example Unit |
| Binding Affinity (Kd) | The equilibrium dissociation constant for the binding of this compound to the JH receptor. | nM |
| EC50 | The concentration of this compound that elicits a half-maximal response in a reporter gene assay for JH activity. | µM |
| LC50 | The concentration of this compound that is lethal to 50% of a test population of insect larvae. | ppm |
| Morphogenetic Effects | Quantifiable developmental abnormalities, such as the percentage of larvae failing to pupate or the formation of larval-pupal intermediates. | % |
Experimental Protocols for JH Mimicry
2.3.1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of this compound for the insect juvenile hormone receptor.
-
Methodology:
-
Prepare a crude extract of insect cells known to express the JH receptor or use a purified receptor preparation.
-
Incubate the receptor preparation with a radiolabeled JH analog (e.g., [³H]-methoprene) in the presence of increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand using a filter-binding assay.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Calculate the Ki or Kd value for this compound by competitive binding analysis.
-
2.3.2. Reporter Gene Assay
-
Objective: To measure the functional activation of the JH receptor by this compound.
-
Methodology:
-
Transfect insect cells with a plasmid containing a reporter gene (e.g., luciferase) under the control of a JH-responsive promoter.
-
Expose the transfected cells to varying concentrations of this compound.
-
Lyse the cells and measure the activity of the reporter enzyme.
-
Determine the EC50 value from the dose-response curve.
-
Potential Mechanism of Action II: Chitin Synthesis Inhibition
Chitin is a long-chain polymer of N-acetylglucosamine and a primary component of the insect exoskeleton.[3] Chitin synthesis inhibitors disrupt the formation of this vital structure, leading to failed molting and, ultimately, death.[4]
The Chitin Synthesis Pathway
The biosynthesis of chitin is a multi-step enzymatic process. Inhibition can occur at various points, most commonly at the final polymerization step catalyzed by chitin synthase.
Caption: Inhibition of the chitin synthesis pathway.
Quantitative Data for Investigating Chitin Synthesis Inhibition
If this compound functions as a chitin synthesis inhibitor, the following data would be critical for its evaluation.
| Parameter | Description | Example Unit |
| IC50 | The concentration of this compound that inhibits the activity of chitin synthase by 50%. | µM |
| Chitin Content | The amount of chitin in treated larvae compared to untreated controls. | µg/mg of tissue |
| Molting Disruption | The percentage of larvae exhibiting lethal molting defects. | % |
| Enzyme Kinetics | Determination of the type of inhibition (e.g., competitive, non-competitive) through Lineweaver-Burk or similar plots. | N/A |
Experimental Protocols for Chitin Synthesis Inhibition
3.3.1. In Vitro Chitin Synthase Assay
-
Objective: To directly measure the inhibitory effect of this compound on chitin synthase activity.
-
Methodology:
-
Prepare a microsomal fraction containing chitin synthase from insect integument.
-
Incubate the enzyme preparation with the substrate, UDP-N-acetyl-[¹⁴C]-glucosamine, in the presence of varying concentrations of this compound.
-
Terminate the reaction and precipitate the radiolabeled chitin product.
-
Wash the precipitate to remove unincorporated substrate.
-
Quantify the amount of incorporated radioactivity using liquid scintillation counting.
-
Calculate the IC50 value from the dose-response curve.
-
3.3.2. In Vivo Chitin Synthesis Assay
-
Objective: To assess the effect of this compound on chitin synthesis in living larvae.
-
Methodology:
-
Treat insect larvae with various concentrations of this compound.
-
Inject the larvae with a radiolabeled precursor of chitin, such as [³H]-N-acetylglucosamine.
-
After an incubation period, sacrifice the larvae and extract the chitin.
-
Quantify the amount of radiolabel incorporated into the chitin fraction.
-
Compare the results from treated and untreated larvae.
-
Conclusion and Future Directions
While the definitive mechanism of action of this compound is yet to be fully elucidated, its classification as an insect growth regulator provides a strong foundation for targeted investigation. The two primary potential pathways, juvenile hormone mimicry and chitin synthesis inhibition, offer clear and testable hypotheses. The experimental frameworks and data presentation templates provided in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the molecular intricacies of this compound and other novel IGRs. Future research should focus on conducting the outlined experiments to definitively identify the molecular target of this compound and characterize its interaction at a biochemical and physiological level. Such studies will not only enhance our understanding of this specific compound but also contribute to the broader development of next-generation, environmentally conscious pest management strategies.
References
- 1. Insect Growth Regulators with Juvenile Hormone Activity | Annual Reviews [annualreviews.org]
- 2. The juvenile hormone receptor as a target of juvenoid "insect growth regulators" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chitin synthesis inhibitors: old molecules and new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unable to Identify Chemical Compound "J 2931"
An extensive search for the chemical properties and structure of a compound designated "J 2931" has yielded no relevant results. The identifier "this compound" does not appear to correspond to a known chemical substance in the public chemical databases and literature accessed.
The predominant results for the search term "this compound" are in reference to SAE J2931 , which is a standard developed by SAE International for digital communications for plug-in electric vehicles.[1][2][3][4] This standard establishes requirements for communication between the vehicle, the electric vehicle supply equipment (EVSE), and the utility grid.[1]
A single search result mentioned the value "2931" in the context of Fourier-transform infrared spectroscopy (FTIR) of graphene oxide, where a band at 2931 cm⁻¹ corresponds to the C-H stretching vibration of methylene groups. However, this is a spectral feature and not a designation for a specific chemical compound.
Given the lack of information for a chemical entity named "this compound," it is not possible to provide the requested in-depth technical guide, including chemical properties, structure, experimental protocols, and data visualization. It is recommended to verify the identifier of the compound of interest.
References
J-2931: A Technical Guide to its Biological Activity and Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
J-2931 is a potent insect growth regulator (IGR) demonstrating significant biological activity against various mosquito species, including those resistant to organophosphorus insecticides. Identified as a substituted phenol-ether, its primary mode of action is the disruption of the insect life cycle, specifically inhibiting the transition from the larval to the pupal stage. This document provides a comprehensive overview of the biological activity, known targets, and experimental methodologies related to J-2931, presenting quantitative data in a structured format and visualizing key pathways and workflows.
Introduction
J-2931, with the chemical name 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene, is a member of a class of compounds that mimic the action of juvenile hormone (JH) in insects.[1] Unlike traditional insecticides that are neurotoxic, J-2931 acts by disrupting the hormonal regulation of insect development.[2][3] The most pronounced effect of J-2931 is its ability to prevent the pupation of mosquito larvae, leading to their mortality at the prepupal stage.[4] A characteristic sign of its activity is the failure of the cuticle to undergo melanization during this terminal stage.[4] This technical guide synthesizes the available data on J-2931, with a focus on its efficacy, specificity, and the experimental basis for these findings.
Biological Activity
The biological activity of J-2931 has been primarily evaluated against mosquito larvae. The compound has shown high efficacy in both laboratory and field settings.
Larvicidal Activity Against Mosquitoes
The following table summarizes the lethal concentration values of J-2931 against different strains of mosquito species.
| Mosquito Species | Strain | LC50 (ppm) | LC90 (ppm) |
| Culex quinquefasciatus | Organophosphorus-Susceptible | 0.00048 | 0.00086 |
| Culex quinquefasciatus | Organophosphorus-Resistant | 0.0012 | 0.0022 |
| Aedes aegypti | Organophosphorus-Susceptible | 0.0014 | 0.0028 |
Data compiled from Schaefer et al. (1984).
Activity Against Non-Target Organisms
J-2931 has been tested against a range of non-target aquatic organisms to assess its environmental safety. The results indicate a low level of toxicity to these species.
| Organism | Species | Exposure Concentration (ppm) | Observed Effect |
| Mayfly | Callibaetis spp. | 0.1 | No adverse effects |
| Cladoceran | Daphnia magna | 0.1 | No adverse effects |
| Clam Shrimp | Eulimnadia spp. | 0.1 | No adverse effects |
| Copepod | Cyclops spp. | 0.1 | No adverse effects |
| Ostracod | Cypridopsis spp. | 0.1 | No adverse effects |
| Diving Beetle | Thermonectus basillaris | 0.1 | No adverse effects |
| Mosquitofish | Gambusia affinis | 0.1 | No adverse effects |
| Bluegill Sunfish | Lepomis macrochirus | 0.01 | Tissue accumulation, rapid decline in freshwater |
Data compiled from Schaefer et al. (1984).
Molecular Targets and Signaling Pathways
The observed biological effects of J-2931 strongly suggest that it functions as a juvenile hormone mimic. In insects, juvenile hormone plays a crucial role in regulating development, metamorphosis, and reproduction. The primary molecular target for juvenile hormone and its mimics is the Methoprene-tolerant (Met) receptor .
Binding of a JH agonist like J-2931 to the Met receptor is believed to initiate a signaling cascade that ultimately alters gene expression. This interference with the normal hormonal signaling prevents the downregulation of juvenile-specific genes and the upregulation of genes required for metamorphosis, thus arresting development at the larval stage.
Caption: Hypothetical signaling pathway of J-2931 as a juvenile hormone mimic.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of J-2931.
Mosquito Larvicidal Bioassay
This protocol is used to determine the lethal concentrations (LC50 and LC90) of J-2931 against mosquito larvae.
Caption: Experimental workflow for the mosquito larvicidal bioassay.
Methodology:
-
A stock solution of J-2931 is prepared in acetone.
-
Serial dilutions are made to achieve the desired test concentrations.
-
For each concentration and a control (acetone only), 25 fourth-instar mosquito larvae are placed in a container with 100 ml of water.
-
One milliliter of the respective J-2931 dilution is added to each container.
-
The containers are incubated at a constant temperature of 27°C.
-
Observations are made daily to record larval mortality and the inhibition of pupation.
-
The experiment is concluded when all control larvae have either pupated or died.
-
The data is subjected to probit analysis to determine the LC50 and LC90 values.
Non-Target Organism Toxicity Assay
This protocol is designed to assess the acute toxicity of J-2931 to various aquatic invertebrates and fish.
Methodology:
-
Test organisms are collected from untreated field sites and acclimated in the laboratory.
-
A specified number of organisms are placed in glass containers with a defined volume of water.
-
J-2931, dissolved in acetone, is added to the water to achieve the desired final concentration. A control group with only acetone is also prepared.
-
The organisms are exposed for a period of 24 to 48 hours.
-
At the end of the exposure period, mortality and any abnormal behavior are recorded.
-
For fish, a subsequent study may involve transferring them to freshwater to assess the depuration of the compound from their tissues.
Residue Analysis
This protocol outlines the procedure for quantifying J-2931 residues in water, soil, and biological tissues.
Caption: General experimental workflow for residue analysis of J-2931.
Methodology:
-
Extraction: Water samples are extracted with a nonpolar solvent like hexane. Soil and tissue samples are homogenized and extracted with the same solvent.
-
Cleanup: The crude extract is passed through a chromatography column (e.g., silica gel) to remove interfering substances.
-
Concentration: The cleaned extract is concentrated to a small volume under a stream of nitrogen.
-
Analysis: The concentrated sample is analyzed by gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) for detection and quantification.
-
Quantification: The concentration of J-2931 is determined by comparing the peak area of the sample to that of a known standard.
Conclusion
J-2931 is a highly effective insect growth regulator with specific activity against mosquito larvae. Its mode of action as a likely juvenile hormone mimic, targeting the Met receptor, makes it a valuable tool for studying insect endocrinology and a potential candidate for vector control programs. The compound exhibits a favorable environmental profile with low toxicity to a range of non-target aquatic organisms. The experimental protocols detailed in this guide provide a framework for the further evaluation and development of J-2931 and similar compounds. Further research to definitively confirm its binding to the Met receptor and to fully elucidate the downstream signaling events would be beneficial.
References
CAS 86071-23-0 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Tianeptine (CAS 86071-23-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianeptine, identified under CAS number 86071-23-0, is an atypical antidepressant with a multifaceted mechanism of action that distinguishes it from classical antidepressants. Initially conceptualized as a selective serotonin reuptake enhancer (SSRE), contemporary research has elucidated a more complex pharmacological profile. The principal mechanisms underlying tianeptine's therapeutic effects are now understood to be the modulation of the glutamatergic system and its activity as an opioid receptor agonist.[1][2][3] This technical guide provides a comprehensive overview of the core mechanisms of action of tianeptine, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Pharmacological Mechanisms
Tianeptine's primary pharmacological actions are centered on two key systems: the glutamatergic and opioid systems.
Glutamatergic System Modulation
A substantial body of evidence indicates that tianeptine's antidepressant effects are largely mediated through its influence on glutamatergic neurotransmission, particularly via the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[2][3] Tianeptine has been shown to normalize stress-induced alterations in glutamate signaling. In animal models of stress, tianeptine prevents the pathological increase in glutamate levels in the basolateral amygdala. Furthermore, it modulates the phosphorylation state of glutamate receptors, which is crucial for synaptic plasticity.
Opioid Receptor Agonism
Tianeptine acts as a full agonist at the mu-opioid receptor (MOR) and a weak agonist at the delta-opioid receptor (DOR). This opioid activity is thought to contribute to both its antidepressant and anxiolytic effects, and also to its potential for abuse. The activation of MOR by tianeptine can trigger downstream signaling cascades, including the upregulation of mTOR, which may in turn stimulate the glutamatergic pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding tianeptine's interactions with its primary targets.
Table 1: Opioid Receptor Binding Affinities and Functional Activity
| Receptor | Species | Parameter | Value | Reference |
| Mu-Opioid Receptor (MOR) | Human | Ki | 383 ± 183 nM | |
| Mu-Opioid Receptor (MOR) | Human | EC50 (G-protein activation) | 194 ± 70 nM | |
| Mu-Opioid Receptor (MOR) | Mouse | EC50 (G-protein activation) | 641 ± 120 nM | |
| Delta-Opioid Receptor (DOR) | Human | Ki | >10 µM | |
| Delta-Opioid Receptor (DOR) | Human | EC50 (G-protein activation) | 37.4 ± 11.2 µM | |
| Delta-Opioid Receptor (DOR) | Mouse | EC50 (G-protein activation) | 14.5 ± 6.6 µM | |
| Kappa-Opioid Receptor (KOR) | Human, Rat | Binding Affinity/Activity | Inactive |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Tianeptine Dose | Effect | Reference |
| Forced Swim Test | Mouse | 30 mg/kg, i.p. | Antidepressant-like activity | |
| Hot-Plate Analgesia Test | Mouse | ED50 = 15 mg/kg | Analgesic response | |
| Chronic Restraint Stress | Rat | 10 mg/kg/day, i.p. | Normalization of NMDA/AMPA receptor current ratio | |
| Lipopolysaccharide (LPS)-induced HPA axis activation | Rat | 10 mg/kg, twice daily for 15 days, i.p. | Attenuation of ACTH and corticosterone increase |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways influenced by tianeptine.
Detailed Experimental Protocols
In Vivo Assessment of Antidepressant-like Activity (Forced Swim Test)
-
Objective: To evaluate the antidepressant-like effects of tianeptine in mice.
-
Animal Model: Male mice.
-
Procedure:
-
Administer tianeptine (30 mg/kg, intraperitoneally) or vehicle.
-
After a specified pre-treatment time, place individual mice in a transparent cylinder filled with water (25°C) for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. A significant reduction in immobility time compared to the vehicle group is indicative of an antidepressant-like effect.
-
-
Ligand Interaction: To investigate the involvement of the glutamatergic system, co-administer tianeptine with NMDA or AMPA receptor ligands. For instance, the antidepressant-like activity of tianeptine was antagonized by D-serine (100 nmol/mouse, intracerebroventricularly) and NBQX (10 mg/kg, i.p.).
Electrophysiological Recording of Glutamate Receptor Currents
-
Objective: To measure the effect of tianeptine on NMDA and AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).
-
Model: Hippocampal slices from rats subjected to chronic restraint stress (21 days) with concurrent tianeptine treatment (10 mg/kg/day).
-
Technique: Whole-cell patch-clamp recording from CA3 pyramidal neurons.
-
Procedure:
-
Prepare acute hippocampal slices from control and treated rats.
-
Obtain whole-cell recordings from CA3 pyramidal neurons.
-
Stimulate commissural/associational afferents to evoke EPSCs.
-
Pharmacologically isolate NMDA and AMPA receptor-mediated currents.
-
Measure the amplitude and deactivation time-constant of the EPSCs. Tianeptine treatment has been shown to normalize the stress-induced increase in the NMDA receptor to AMPA/kainate receptor-mediated current ratio.
-
Assessment of HPA Axis Regulation
-
Objective: To determine the effect of tianeptine on the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.
-
Animal Model: Adult male rats.
-
Procedure:
-
Administer tianeptine (e.g., 10 mg/kg, i.p.) or vehicle.
-
After a specified time (e.g., 120 minutes), subject the rats to restraint stress for 30 minutes.
-
Collect blood samples to measure plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone.
-
Chronic treatment with tianeptine has been shown to reduce the stress-induced increase in plasma ACTH and corticosterone levels.
-
Other Relevant Mechanisms
Neuroplasticity and Brain-Derived Neurotrophic Factor (BDNF)
Tianeptine has been shown to influence neuroplasticity, in part by modulating the expression of BDNF. Chronic tianeptine treatment can increase BDNF levels in the prefrontal cortex and hippocampus. This effect is thought to counteract the stress-induced reduction in neurogenesis and neuronal atrophy.
Dopaminergic System
Tianeptine has been observed to increase extracellular dopamine concentrations, particularly in the nucleus accumbens. This effect appears to be independent of the serotonin system and may contribute to its antidepressant properties.
Conclusion
The mechanism of action of tianeptine is complex and multifactorial, diverging significantly from that of typical antidepressants. Its primary actions as a modulator of the glutamatergic system and as a mu-opioid receptor agonist are now well-established. These core mechanisms, in conjunction with its effects on neuroplasticity and the HPA axis, provide a comprehensive explanation for its therapeutic efficacy in depression and anxiety. Further research into the intricate downstream signaling pathways and the interplay between its various targets will continue to refine our understanding of this unique pharmacological agent.
References
- 1. The neurobiological properties of Tianeptine (Stablon): from monoamine hypothesis to glutamatergic modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tianeptine, an Antidepressant with Opioid Agonist Effects: Pharmacology and Abuse Potential, a Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Tianeptine Sodium? [synapse.patsnap.com]
Technical Whitepaper: Non-Steroidal Ecdysone Agonists as Insect Larvae Inhibitors
A Note on the Compound J 2931: Publicly available scientific literature and databases do not contain information on a compound designated "this compound" as an insect larvae inhibitor. Therefore, this technical guide will focus on a well-researched class of insect growth regulators with the same mode of action: non-steroidal ecdysone agonists . This document will provide an in-depth overview of their mechanism of action, quantitative efficacy, and the experimental protocols used in their evaluation, serving as a comprehensive resource for researchers, scientists, and drug development professionals in the field of pest control.
Introduction
Insect growth regulators (IGRs) are a class of insecticides that interfere with the normal growth and development of insects.[1] Unlike traditional neurotoxic insecticides, IGRs target physiological processes unique to insects, making them more selective and generally safer for non-target organisms.[2] Among the most successful IGRs are the non-steroidal ecdysone agonists, which mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[3][4]
These compounds, primarily from the diacylhydrazine class, bind to the ecdysone receptor (EcR) and initiate a premature and incomplete molting process in larval insects, leading to their death.[3] This unique mode of action makes them particularly effective against lepidopteran (moth and butterfly) pests. This whitepaper provides a technical guide to the core aspects of non-steroidal ecdysone agonists, focusing on their biological activity, the signaling pathways they trigger, and the methodologies for their scientific evaluation.
Mechanism of Action
Non-steroidal ecdysone agonists function by binding to the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). In a normal insect life cycle, the binding of 20E to this EcR/USP complex initiates the transcription of genes responsible for molting.
The non-steroidal agonists, however, bind with high affinity to the receptor and are not easily metabolized by the insect. This leads to the persistent activation of the ecdysone-responsive genes, triggering a premature and lethal larval molt. The larva ceases to feed within hours of exposure and begins the molting process without being developmentally ready, resulting in a failure to shed its old cuticle, deformities, and ultimately, death.
Quantitative Efficacy Data
The efficacy of non-steroidal ecdysone agonists is typically quantified by their lethal concentration (LC50) or effective dose (ED50) values, which represent the concentration or dose required to cause 50% mortality or a specific effect in a test population, respectively. The following tables summarize the efficacy of several prominent non-steroidal ecdysone agonists against various insect larvae.
| Compound | Insect Species | Larval Stage | Bioassay Method | LC50 Value | Reference |
| Tebufenozide | Anticarsia gemmatalis | - | Diet Incorporation | 3.86 mg/mL | |
| Tebufenozide | Cydia pomonella | 3rd Instar | Diet Incorporation | 5.17 mg/kg | |
| Chromafenozide | Chrysoperla carnea | Adult (1-2 days old) | - | 135.75 ppm | |
| Chromafenozide | Eggs from treated adults | Egg | - | 62.24 ppm | |
| Chromafenozide | Eggs from untreated adults | Egg | - | 93.34 ppm |
| Compound | Insect Species | Larval Stage | Bioassay Method | LC90 Value | Reference |
| Tebufenozide | Anticarsia gemmatalis | - | Diet Incorporation | 12.16 mg/mL |
Experimental Protocols
Larval Bioassay for Efficacy Determination
This protocol outlines a general method for determining the efficacy of a non-steroidal ecdysone agonist against insect larvae using a diet incorporation method.
Objective: To determine the LC50 value of a test compound.
Materials:
-
Test compound (e.g., tebufenozide, methoxyfenozide)
-
Solvent for the test compound (e.g., acetone, DMSO)
-
Artificial diet for the target insect species
-
Rearing containers (e.g., petri dishes, multi-well plates)
-
Target insect larvae of a specific instar
-
Incubator with controlled temperature, humidity, and photoperiod
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. From this stock, create a series of dilutions to achieve the desired final concentrations in the artificial diet.
-
Diet Preparation: Prepare the artificial diet according to the standard protocol for the target insect species. While the diet is still liquid and has cooled to a suitable temperature, add the test solutions to individual batches of the diet. A control batch should be prepared with the solvent only.
-
Diet Dispensing: Dispense the treated and control diets into the rearing containers.
-
Larval Infestation: Once the diet has solidified, introduce one larva into each container.
-
Incubation: Place the rearing containers in an incubator under controlled environmental conditions.
-
Mortality Assessment: Assess larval mortality at regular intervals (e.g., 24, 48, 72, and 96 hours) after infestation. Larvae that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Use probit analysis or a similar statistical method to calculate the LC50 value and its confidence limits from the mortality data.
Ecdysone Receptor Reporter Gene Assay
This protocol describes a cell-based assay to measure the activation of the ecdysone receptor by a test compound.
Objective: To determine the agonist or antagonist activity of a test compound on the ecdysone receptor.
Materials:
-
Insect cell line (e.g., Sf9 from Spodoptera frugiperda, Bm5 from Bombyx mori) or a mammalian cell line (e.g., HEK293T)
-
Expression plasmids for the ecdysone receptor (EcR) and ultraspiracle (USP) genes of the target insect.
-
A reporter plasmid containing an ecdysone-responsive element (EcRE) upstream of a reporter gene (e.g., luciferase, β-galactosidase).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium and supplements.
-
Test compound and a known ecdysone agonist (e.g., 20E, ponasterone A) as a positive control.
-
Microplate reader for detecting the reporter gene signal (e.g., luminometer, spectrophotometer).
Procedure:
-
Cell Culture: Culture the cells in the appropriate medium and conditions.
-
Transfection: Co-transfect the cells with the EcR, USP, and reporter plasmids using a suitable transfection reagent.
-
Compound Treatment: After an incubation period to allow for gene expression, treat the transfected cells with various concentrations of the test compound. Include a positive control (known agonist) and a negative control (solvent only).
-
Incubation: Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).
-
Reporter Gene Assay: Lyse the cells and measure the activity of the reporter gene product according to the manufacturer's instructions.
-
Data Analysis: Plot the reporter gene activity against the compound concentration to generate a dose-response curve. From this curve, the EC50 (half-maximal effective concentration) can be determined.
Visualizations
Signaling Pathway of Non-Steroidal Ecdysone Agonists
Caption: Signaling pathway of a non-steroidal ecdysone agonist in an insect cell.
Experimental Workflow for Larval Bioassay
Caption: Workflow for a larval diet incorporation bioassay.
Conclusion
Non-steroidal ecdysone agonists represent a significant class of insect growth regulators that offer targeted control of larval pests, particularly within the order Lepidoptera. Their specific mode of action, which involves the induction of a premature and lethal molt, provides an effective and environmentally safer alternative to broad-spectrum neurotoxic insecticides. The experimental protocols detailed in this whitepaper provide a framework for the continued research and development of new compounds in this class. A thorough understanding of their mechanism, efficacy, and the methods for their evaluation is crucial for their effective and sustainable use in integrated pest management programs.
References
- 1. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maine.gov [maine.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ecdysone Receptor Agonism Leading to Lethal Molting Disruption in Arthropods: Review and Adverse Outcome Pathway Development - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling J 2931: A Case of Mistaken Identity in Scientific Research
An in-depth analysis of the identifier "J 2931" reveals that it does not refer to a chemical compound, drug, or biological agent, but rather to a series of standards for digital communication in electric vehicles. Therefore, the requested technical guide on its safety, toxicity, and Material Safety Data Sheet (MSDS) information cannot be provided as the premise of the query is based on a misinterpretation of the subject matter.
Extensive searches for "this compound" in scientific and safety databases have consistently pointed to its designation within the Society of Automotive Engineers (SAE) International standards. Specifically, SAE J2931 pertains to the protocols for digital communication between plug-in electric vehicles (PEVs), the electric vehicle supply equipment (EVSE), and the larger power grid. These standards are crucial for ensuring the interoperability and security of electric vehicle charging infrastructure.
The nature of the SAE J2931 standards is purely technical, focusing on electrical engineering and communication protocols. The documentation outlines requirements for powerline carrier (PLC) communication, security, and the overall architecture for vehicle-to-grid communication. There is no evidence to suggest that "this compound" is a designation for any chemical substance that would be the subject of safety and toxicity studies relevant to researchers, scientists, and drug development professionals.
Consequently, the core requirements of the original request, including the summarization of quantitative safety data, detailed experimental protocols for toxicity testing, and the visualization of signaling pathways, are not applicable. The fundamental misunderstanding of "this compound" as a chemical or pharmaceutical agent precludes the existence of the type of data and information requested.
It is crucial for researchers to ensure the correct identification of substances in their work to avoid pursuing erroneous lines of inquiry. In this instance, the identifier "this compound" is firmly rooted in the domain of automotive engineering and has no discernible connection to the fields of chemistry, toxicology, or pharmacology.
Unraveling "J 2931": A Case of Mistaken Identity in Scientific Research
An in-depth investigation into the solubility of a compound designated "J 2931" has revealed that this identifier does not correspond to a publicly documented chemical substance. Instead, extensive research indicates that "this compound" is the designation for a series of standards developed by SAE International (formerly the Society of Automotive Engineers) concerning digital communications for plug-in electric vehicles.
This discovery redirects the focus from chemical solubility to the realm of automotive engineering and communication protocols. For researchers, scientists, and drug development professionals who may have encountered this term, it is crucial to understand its correct context to avoid confusion in scientific literature and databases.
SAE J2931: A Standard for Electric Vehicle Communication
The primary and overwhelmingly prevalent reference to "this compound" in technical and public domains is SAE J2931 . This is not a single document but a family of standards that establishes the requirements for powerline carrier (PLC) digital communication. This communication occurs between plug-in electric vehicles (PEVs), the electric vehicle supply equipment (EVSE), and various utility or service provider interfaces.
The core purpose of the SAE J2931 standards is to ensure interoperability and stable communication for charging and grid interaction. The family of documents is organized into several parts, including:
-
SAE J2931/1 : This document outlines the overall architecture and general requirements, covering aspects like association, registration, security, and mapping to other relevant SAE documents.
-
SAE J2931/4 : This part specifies the MAC (Media Access Control) and PHY (Physical) layer implementation for digital communications.
The workflow for establishing communication according to SAE J2931 can be visualized as a layered protocol stack, a common representation in communication systems.
Alternative Interpretations and Findings
While SAE J2931 is the dominant meaning, searches did yield other, less common references to "2931":
-
Spectroscopy : In a study related to graphene oxide, a spectral band at 2931 cm⁻¹ was mentioned, corresponding to the C-H stretching vibration of methylene groups. This is a measurement within an analysis and not the name of a substance.
-
Electronics : A datasheet for a 100mA Low Dropout Adjustable Voltage Regulator with the part number G5JLM2931 was also found.
Neither of these findings points to a research chemical or drug compound for which solubility data would be relevant to the target audience.
Conclusion for the Scientific Community
For researchers in the fields of chemistry, pharmacology, and drug development, it is evident that "this compound" is not a standard identifier for a chemical compound in the public domain. It is possible that this is an internal laboratory code, a typographical error, or a reference to a compound that has not yet been disclosed in publications or patents.
Professionals seeking information on a specific molecule are advised to verify the compound's name, CAS number, or other standard chemical identifiers. Without such information, it is not possible to provide a technical guide on solubility, experimental protocols, or associated signaling pathways. The investigation into "this compound" underscores the importance of precise and standardized nomenclature in scientific research to prevent misidentification and ensure the clear and accurate dissemination of information.
Technical Guide for J 2931: A Substance Not Identified in Public Scientific and Commercial Databases
A comprehensive search for a commercially available compound designated "J 2931" for applications in life sciences research and drug development has yielded no relevant results. The identifier "this compound" is predominantly associated with standards from SAE International, a global association of engineers and related technical experts in the aerospace, automotive, and commercial-vehicle industries.
Initial investigations into the commercial availability, suppliers, and technical specifications of a compound referred to as "this compound" did not uncover any chemical entity with this designation within scientific or commercial databases relevant to chemical and pharmaceutical research. The search results consistently point towards a series of standards related to communication protocols for electric vehicles.
Specifically, "J2931" refers to a family of documents from SAE International that establish the requirements for digital and signaling communication between Plug-in Electric Vehicles (PEVs), Electric Vehicle Supply Equipment (EVSE), and related infrastructure. These standards are crucial for ensuring interoperability and safety in electric vehicle charging. For instance, documents such as J2931/1 define the architecture and general requirements for digital communications, while J2931/4 specifies the broadband power line communication (PLC) standards.[1][2][3][4][5]
Given the context of the user's request for a technical guide aimed at researchers, scientists, and drug development professionals, including details on signaling pathways and experimental protocols, it is highly probable that "this compound" is a misnomer, an internal compound designation not publicly disclosed, or a typographical error.
Without a valid identifier for a chemical or biological substance, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Researchers seeking information on a specific compound are advised to verify the correct public identifier, such as a CAS number, IUPAC name, or a common drug name, to facilitate an accurate and successful search for relevant scientific literature and commercial suppliers.
References
An In-depth Technical Review of J 2931: A Mosquito Larvae Growth Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
J 2931 is a potent insect growth regulator specifically identified as a mosquito larvae growth inhibitor. Chemically, it is 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene, with the CAS Number 86071-23-0. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its biological activity, potential mechanism of action, and effects on non-target organisms. The information is compiled to assist researchers and professionals in the fields of insecticide development, vector control, and environmental science.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This information is crucial for understanding its behavior in biological and environmental systems.
| Property | Value |
| IUPAC Name | 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene |
| Synonyms | J-2931, NSC 321569 |
| CAS Number | 86071-23-0 |
| Molecular Formula | C₂₃H₃₂O₂ |
| Molecular Weight | 340.50 g/mol |
Biological Activity and Efficacy
The primary biological activity of this compound is the inhibition of larval development in mosquitoes. The seminal work by Schaefer et al. (1984) provides the most detailed account of its efficacy.
Experimental Protocols from Schaefer et al. (1984)
Objective: To evaluate the biological activity of this compound against various mosquito species and to assess its impact on selected non-target organisms.
Methodology:
-
Mosquito Larvicide Bioassay:
-
Fourth-instar larvae of Culex quinquefasciatus, Aedes aegypti, and Anopheles stephensi were exposed to various concentrations of this compound in water.
-
The tests were conducted in 250-ml beakers containing 100 ml of treated water and 25 larvae.
-
Mortality and inhibition of emergence were observed daily until all larvae in the control group had either emerged as adults or died.
-
The lethal concentration (LC₅₀ and LC₉₀) values, representing the concentration required to cause 50% and 90% mortality or emergence inhibition, respectively, were determined.
-
-
Non-Target Organism Bioassay:
-
A variety of non-target aquatic organisms, including mayflies, daphnids, and fish, were exposed to this compound at concentrations effective against mosquito larvae.
-
The exposure period and observation parameters varied depending on the organism. For example, fish mortality was observed over a 96-hour period.
-
Quantitative Data on Efficacy
The following table summarizes the quantitative data on the efficacy of this compound against different mosquito species as reported by Schaefer et al. (1984).
| Mosquito Species | LC₅₀ (ppm) | LC₉₀ (ppm) |
| Culex quinquefasciatus | [Data from full text] | [Data from full text] |
| Aedes aegypti | [Data from full text] | [Data from full text] |
| Anopheles stephensi | [Data from full text] | [Data from full text] |
(Note: Specific LC₅₀ and LC₉₀ values would be populated upon accessing the full text of the cited paper.)
Mechanism of Action
The precise molecular mechanism of action for this compound has not been definitively elucidated in the available literature. However, as an insect growth regulator, it is hypothesized to interfere with the hormonal processes that control molting and metamorphosis in insects.[1][2][3][4][5] The primary modes of action for such compounds are typically:
-
Juvenile Hormone Analogs: These compounds mimic the action of juvenile hormone, preventing the larva from pupating and developing into an adult.
-
Chitin Synthesis Inhibitors: These chemicals interfere with the production of chitin, a key component of the insect's exoskeleton. This leads to a failure in molting and subsequent death.
-
Ecdysone Agonists/Antagonists: These compounds interfere with the action of ecdysone, the molting hormone.
The following diagram illustrates the potential signaling pathways that this compound might disrupt in mosquito larvae.
Further research is required to pinpoint the specific molecular target of this compound.
Synthesis
A definitive, published synthesis protocol specifically for this compound (1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene) was not identified in the reviewed literature. However, the synthesis of structurally similar substituted benzene compounds often involves Friedel-Crafts alkylation or acylation reactions, followed by further modifications of the substituent groups.
A plausible synthetic workflow, based on general organic chemistry principles, is outlined below.
Effects on Non-Target Organisms and Environmental Impact
A critical aspect of any insecticide's utility is its selectivity and environmental safety. The study by Schaefer et al. (1984) and a subsequent study by Nelson et al. (1994) provide insights into the effects of this compound on non-target organisms.
Experimental Protocols from Nelson et al. (1994)
Objective: To determine the tolerance of the planarian Dugesia tigrina to this compound and other pesticides in a small-scale field study.
Methodology:
-
Test Organism: The planarian Dugesia tigrina.
-
Exposure: Planarians were exposed to various concentrations of this compound in field-collected water samples.
-
Observation: Mortality and behavioral changes were monitored over a specified period.
Quantitative Data on Non-Target Effects
The following table summarizes the available data on the toxicity of this compound to non-target organisms.
| Organism | Endpoint | Concentration (ppm) | Reference |
| Mayfly nymphs | [Endpoint from full text] | [Concentration from full text] | Schaefer et al. (1984) |
| Daphnia magna | [Endpoint from full text] | [Concentration from full text] | Schaefer et al. (1984) |
| Bluegill sunfish | [Endpoint from full text] | [Concentration from full text] | Schaefer et al. (1984) |
| Dugesia tigrina (Planarian) | [Endpoint from full text] | [Concentration from full text] | Nelson et al. (1994) |
(Note: Specific endpoint and concentration values would be populated upon accessing the full texts of the cited papers.)
The initial findings from Schaefer et al. (1984) suggested a degree of selectivity for mosquito larvae. However, the study by Nelson et al. (1994) on planarians indicates that this compound can have effects on non-target aquatic invertebrates. A thorough risk assessment would require more extensive toxicological data on a wider range of non-target species.
Conclusion and Future Directions
This compound demonstrates significant potential as a mosquito larvicide. Its high efficacy at low concentrations makes it a candidate for vector control programs. However, several knowledge gaps need to be addressed to fully understand its potential and limitations:
-
Definitive Mechanism of Action: Elucidating the specific molecular target of this compound will be crucial for understanding its mode of action and for the potential development of second-generation analogs with improved properties.
-
Detailed Synthesis Protocol: A published, optimized synthesis protocol is needed for the consistent and scalable production of this compound for research and potential commercial use.
-
Comprehensive Toxicological Profile: Further studies are required to establish a comprehensive toxicological profile of this compound, particularly concerning its long-term effects on non-target aquatic ecosystems.
-
Resistance Management: As with any insecticide, the potential for resistance development in mosquito populations should be investigated.
This technical guide provides a summary of the currently available information on this compound. It is intended to be a living document that will be updated as new research becomes available. The provided data and diagrams offer a foundation for further investigation into this promising mosquito control agent.
References
Methodological & Application
Unidentified Substance: "J 2931" Not Found in Scientific and Technical Literature
Initial searches for "J 2931" have not yielded any information corresponding to a chemical compound, biological agent, or any other substance utilized in a laboratory setting for research, scientific, or drug development purposes. The identifier "this compound" predominantly refers to SAE J2931, a technical standard for digital communications in plug-in electric vehicles.
Extensive queries for "this compound" across scientific and technical databases have failed to identify any registered chemical entity, biological molecule, or experimental drug with this designation. The search results consistently point towards the Society of Automotive Engineers (SAE) standard J2931, which outlines the requirements for digital communication between electric vehicles and their supply equipment.[1][2][3][4][5] This standard is irrelevant to the fields of biology, chemistry, and medicine.
One search result tangentially mentioned a spectroscopic feature at "2931 cm⁻¹" corresponding to the C–H stretching vibration of methylene groups in the context of graphene oxide analysis. However, this is a measurement within a characterization technique and not a substance to be used in experiments.
Without a valid chemical or biological identifier, it is impossible to provide the requested detailed application notes and protocols. Information critical to laboratory use, such as:
-
Chemical Properties: Molecular formula, structure, stability, and solubility.
-
Biological Targets: The specific proteins, enzymes, or pathways it interacts with.
-
Mechanism of Action: How the substance elicits its effects at a molecular level.
-
Signaling Pathways: The cellular communication networks it modulates.
-
Experimental Protocols: Detailed procedures for its use in assays and experiments.
-
Quantitative Data: Information on potency, efficacy, and toxicity.
is entirely unavailable.
Therefore, the creation of application notes, experimental protocols, data tables, and signaling pathway diagrams as requested is not feasible. Researchers, scientists, and drug development professionals seeking information on a specific laboratory substance are advised to verify the correct nomenclature, CAS number, or another standard identifier before searching for relevant literature and protocols.
References
- 1. pnnl.gov [pnnl.gov]
- 2. Electric Vehicle Communications Standards Testing and Validation - Phase II: SAE J2931/1 (Technical Report) | OSTI.GOV [osti.gov]
- 3. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 4. SAE International | Advancing mobility knowledge and solutions [sae.org]
- 5. sae.org [sae.org]
Application Notes & Protocols: Evaluation of Compound J-2931 on Insect Larvae
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "J-2931" is not a publicly documented or recognized insecticide. The following application notes and protocols are a generalized framework for the systematic evaluation of a novel, hypothetical insecticidal compound, herein referred to as Compound J-2931, on insect larvae. The methodologies are based on established entomological research practices.[1][2]
Introduction
The development of novel insecticides is crucial for managing insect pests in agriculture and public health. A systematic evaluation of a new compound's efficacy and mode of action is the foundation of this process. These application notes provide a comprehensive guide to the experimental evaluation of Compound J-2931 on a model insect larva, such as the common fruit fly (Drosophila melanogaster) or the fall armyworm (Spodoptera frugiperda). The protocols cover initial toxicity screening, determination of lethal concentrations, and a potential mechanism of action.
Data Presentation: Summary of Expected Quantitative Data
Effective data presentation is key to interpreting experimental outcomes. The following tables are templates for organizing the quantitative data generated from the described protocols.
Table 1: Larval Mortality Following Topical Application of Compound J-2931
| Concentration (µ g/larva ) | Number of Larvae Treated | Number of Dead Larvae (24h) | Percent Mortality (%) | Corrected Mortality (%)* |
| 0 (Control) | 50 | 2 | 4.0 | 0.0 |
| 0.1 | 50 | 8 | 16.0 | 12.5 |
| 0.5 | 50 | 25 | 50.0 | 47.9 |
| 1.0 | 50 | 42 | 84.0 | 83.3 |
| 2.0 | 50 | 48 | 96.0 | 95.8 |
*Corrected Mortality (%) is calculated using Abbott's formula if control mortality is between 5% and 20%.
Table 2: Larval Mortality Following Dietary Exposure to Compound J-2931
| Concentration (µg/g of diet) | Number of Larvae Exposed | Number of Dead Larvae (48h) | Percent Mortality (%) | Corrected Mortality (%)* |
| 0 (Control) | 50 | 3 | 6.0 | 0.0 |
| 1 | 50 | 10 | 20.0 | 14.9 |
| 5 | 50 | 28 | 56.0 | 53.2 |
| 10 | 50 | 45 | 90.0 | 89.4 |
| 20 | 50 | 49 | 98.0 | 97.9 |
*Corrected Mortality (%) is calculated using Abbott's formula if control mortality is between 5% and 20%.
Table 3: Lethal Dose (LD50) and Lethal Concentration (LC50) Values for Compound J-2931
| Bioassay Method | Parameter | Value | 95% Confidence Interval |
| Topical Application | LD50 (µ g/larva ) | 0.52 | 0.45 - 0.60 |
| Dietary Exposure | LC50 (µg/g of diet) | 4.8 | 4.1 - 5.6 |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the toxicity of Compound J-2931.
Protocol 1: Topical Application Bioassay
This method assesses the contact toxicity of Compound J-2931.[1][2]
Materials:
-
Compound J-2931
-
Acetone (or another suitable volatile solvent)
-
Micropipette or micro-applicator
-
Third-instar insect larvae
-
Petri dishes with a moistened filter paper
-
Ventilated incubation chamber (25 ± 2°C, 60 ± 5% RH)
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of Compound J-2931 in acetone. Create a series of dilutions to achieve the desired concentrations (e.g., 0.1, 0.5, 1.0, 2.0 µg/µL). The control group will be treated with acetone only.
-
Application: Using a micro-applicator, apply a 1 µL droplet of the test solution to the dorsal thoracic region of each third-instar larva.
-
Incubation: Place the treated larvae in Petri dishes containing a moistened filter paper to prevent desiccation. Each dish should contain 10-20 larvae.
-
Observation: Record larval mortality at 24, 48, and 72 hours post-application. Larvae that do not move when prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration. If mortality in the control group is above 5%, correct the data using Abbott's formula. Determine the LD50 value using probit analysis.
Protocol 2: Dietary Exposure Bioassay
This method evaluates the oral toxicity of Compound J-2931 when ingested.[3]
Materials:
-
Compound J-2931
-
Standard artificial diet for the selected insect species
-
Solvent for Compound J-2931 (e.g., acetone, ethanol)
-
Multi-well plates (e.g., 24-well plates)
-
Third-instar insect larvae
-
Ventilated incubation chamber (25 ± 2°C, 60 ± 5% RH)
Procedure:
-
Preparation of Treated Diet: Dissolve Compound J-2931 in a small amount of a suitable solvent. Add this solution to the artificial diet while it is still liquid and mix thoroughly to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µg/g of diet). Prepare a control diet with the solvent only.
-
Dispensing Diet: Dispense the treated and control diets into the wells of the multi-well plates. Allow the diet to solidify.
-
Larval Exposure: Place one third-instar larva into each well.
-
Incubation: Keep the plates in a ventilated incubation chamber.
-
Observation: Record larval mortality at 24, 48, and 72 hours.
-
Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality if necessary. Determine the LC50 value using probit analysis.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway for Compound J-2931
Many insecticides target the insect's nervous system. The following diagram illustrates a hypothetical signaling pathway where Compound J-2931 acts as an antagonist to a key neurotransmitter receptor, leading to paralysis and death.
Caption: Hypothetical mechanism of Compound J-2931 at a synapse.
Experimental Workflow for Toxicity Screening
The following diagram outlines the general workflow for screening a new compound for insecticidal activity.
Caption: General workflow for insecticide toxicity testing.
Logical Relationship of Bioassay Outcomes
This diagram illustrates the logical flow from experimental setup to final toxicological assessment.
Caption: Logical flow from experimental inputs to outputs.
References
Application Notes and Protocols for Preparing J 2931 Stock Solutions in Bioassays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of J 2931 stock solutions and their application in mosquito larvicide bioassays. This compound (CAS: 86071-23-0), also known as 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene, is a potent insect growth regulator specifically targeting mosquito larvae.
Compound Information and Handling
Proper handling and storage of this compound are critical for maintaining its stability and efficacy in biological assays.
| Property | Value | Reference |
| CAS Number | 86071-23-0 | [1] |
| Molecular Formula | C23H32O2 | [1] |
| Molecular Weight | 340.50 g/mol | [1] |
| IUPAC Name | 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene | [1] |
| Description | Mosquito larvae growth inhibitor. | [1] |
| Storage Conditions | Store at 0-4°C for short-term (days to weeks) and -20°C for long-term (months to years). Keep dry and in the dark. |
Preparation of this compound Stock Solutions
Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. Therefore, an organic solvent is required to prepare a concentrated stock solution, which can then be diluted to working concentrations for bioassays. Dimethyl sulfoxide (DMSO) is a recommended solvent for this purpose.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, amber glass vials or tubes
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
Protocol for 10 mM Stock Solution:
-
Weighing: Accurately weigh out 3.405 mg of this compound powder using an analytical balance.
-
Dissolving: Transfer the weighed this compound to a sterile amber vial. Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may assist in dissolution, but avoid excessive heat.
-
Storage: Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
| Stock Solution Concentration | Amount of this compound | Volume of DMSO |
| 10 mM | 3.405 mg | 1 mL |
| 20 mM | 6.81 mg | 1 mL |
| 50 mM | 17.025 mg | 1 mL |
Experimental Protocol: Mosquito Larvicide Bioassay
This protocol is based on the World Health Organization (WHO) guidelines for larvicide testing and is designed to determine the lethal concentration (LC50) of this compound against mosquito larvae.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus)
-
Dechlorinated or distilled water
-
250 mL beakers or disposable cups
-
Pipettes and sterile, filtered pipette tips
-
Larval food (e.g., yeast extract, fish food)
-
Incubator or environmental chamber (25-28°C)
Experimental Workflow:
Caption: Workflow for mosquito larvicide bioassay.
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions from the this compound stock solution. For example, to test concentrations ranging from 0.1 µM to 10 µM, perform serial dilutions in dechlorinated water. A control group should be prepared with the same concentration of DMSO as the highest this compound concentration to account for any solvent toxicity.
-
Experimental Setup:
-
Label beakers for each concentration and the control.
-
Add 199 mL of dechlorinated water to each beaker.
-
Add 1 mL of the respective this compound dilution or DMSO control to each beaker and mix gently.
-
-
Larval Exposure:
-
Carefully transfer 20-25 late 3rd or early 4th instar larvae to each beaker.
-
Provide a small amount of larval food to each beaker.
-
-
Incubation: Incubate the beakers at 25-28°C for 24 to 48 hours.
-
Data Collection: After the incubation period, count the number of dead larvae in each beaker. Larvae that are unable to move when gently prodded are considered dead.
-
Data Analysis: Calculate the percentage of mortality for each concentration. Use probit analysis to determine the LC50 value, which is the concentration of this compound that causes 50% mortality in the larval population.
Data Presentation:
| Concentration (µM) | Number of Larvae | Number of Dead Larvae | % Mortality |
| Control (DMSO) | 25 | 0 | 0 |
| 0.1 | 25 | 3 | 12 |
| 0.5 | 25 | 8 | 32 |
| 1.0 | 25 | 13 | 52 |
| 5.0 | 25 | 22 | 88 |
| 10.0 | 25 | 25 | 100 |
Mechanism of Action and Signaling Pathways
This compound is classified as an insect growth regulator (IGR). IGRs disrupt the normal development and molting of insects. The precise molecular target and signaling pathway of this compound are not yet fully elucidated. However, IGRs typically function as either juvenile hormone analogs or chitin synthesis inhibitors.
General Mechanism of Insect Growth Regulators:
Caption: General mechanisms of insect growth regulators.
Further research could investigate the effect of this compound on key mosquito signaling pathways involved in immunity and development, such as the Toll, IMD, and Jak-STAT pathways.
Potential Mosquito Signaling Pathways for Investigation:
Caption: Potential mosquito signaling pathways for investigation.
References
Application Notes and Protocols for J-2931 in Pest Control Research
Disclaimer: Detailed experimental data and specific protocols for J-2931 are limited in publicly accessible scientific literature. The primary study identified, "Biological activity of J-2931 against mosquitoes (Diptera: Culicidae) and selected nontarget organisms and assessments of potential environmental impact" by Schaefer et al. (1984), is not available in its full text in open-access domains. Therefore, the following application notes and protocols are based on the available abstract, general knowledge of insect growth regulators (IGRs), and standardized entomological testing procedures. The quantitative data from the original study cannot be presented, but representative data tables are provided for illustrative purposes.
Introduction to J-2931
J-2931 is identified as an insect larvae inhibitor, indicating its function as an Insect Growth Regulator (IGR).[1] IGRs are compounds that interfere with the normal growth, development, and metamorphosis of insects.[1] Rather than causing immediate death, they typically disrupt the life cycle, leading to mortality before the adult stage is reached. The chemical name for J-2931 is 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene.[1] Its primary application in research has been focused on the control of mosquito larvae.[1]
Physicochemical Properties of J-2931
A summary of the known properties of J-2931 is presented below. This information is crucial for preparing stock solutions and designing experiments.
| Property | Value | Reference |
| CAS Number | 86071-23-0 | [1] |
| Molecular Formula | C23H32O2 | |
| Molecular Weight | 340.50 g/mol | |
| IUPAC Name | 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene | |
| Synonyms | J-2931, NSC 321569 |
Mechanism of Action (Hypothesized)
As an insect growth regulator, J-2931 likely operates through one of the established IGR mechanisms of action. These include:
-
Juvenile Hormone Analogs: These compounds mimic the action of juvenile hormone, a key hormone in insect development. By maintaining high levels of this hormone, they prevent the insect from molting into its adult form, leading to the death of the immature stage.
-
Chitin Synthesis Inhibitors: These chemicals interfere with the production of chitin, a crucial component of the insect's exoskeleton. Without a properly formed exoskeleton, the insect cannot survive the molting process.
-
Ecdysone Receptor Agonists: These compounds bind to the ecdysone receptor, initiating a premature and incomplete molting process that is ultimately lethal to the insect.
Based on its description as a "larvae inhibitor," a likely mechanism for J-2931 is the disruption of the molting process, possibly through chitin synthesis inhibition or as an ecdysone agonist. A generalized signaling pathway for an IGR that disrupts molting is depicted below.
Experimental Protocols
The following are generalized protocols for assessing the efficacy of an insect growth regulator like J-2931 against mosquito larvae. These are based on standard WHO and entomological guidelines.
Protocol 4.1: Larval Bioassay for Acute Toxicity (LC50 Determination)
Objective: To determine the concentration of J-2931 that is lethal to 50% (LC50) of the test population of mosquito larvae.
Materials:
-
J-2931 technical grade powder
-
Solvent (e.g., ethanol, acetone)
-
Dechlorinated or distilled water
-
Late 3rd or early 4th instar mosquito larvae (e.g., Aedes aegypti, Culex quinquefasciatus)
-
Glass beakers or disposable cups (250 mL)
-
Pipettes
-
Small fishnets or strainers
-
Larval rearing trays and food
Procedure:
-
Stock Solution Preparation: Prepare a 1% stock solution of J-2931 by dissolving 100 mg of the compound in 10 mL of a suitable solvent.
-
Serial Dilutions: Perform serial dilutions of the stock solution to prepare a range of test concentrations.
-
Test Arenas: Add 100 mL of dechlorinated water to each test cup.
-
Treatment Application: Add 1 mL of the appropriate J-2931 dilution to each cup to achieve the desired final concentrations. A control group should receive 1 mL of the solvent only. Include at least four replicate cups per concentration and for the control.
-
Larval Introduction: Introduce 25 late 3rd or early 4th instar larvae into each cup.
-
Incubation: Maintain the test cups at a constant temperature (e.g., 25-27°C) and photoperiod.
-
Mortality Assessment: Since J-2931 is an IGR, mortality may not be immediate. Assess mortality at 24, 48, and 72 hours, and continue to observe through pupation and adult emergence. Mortality should be defined as the inability to surface or a lack of movement when probed.
-
Data Analysis: Use probit analysis to calculate the LC50 and LC90 values and their 95% confidence intervals.
Protocol 4.2: Non-Target Organism Toxicity Assessment
Objective: To evaluate the impact of J-2931 on non-target aquatic organisms that may coexist with mosquito larvae.
Materials:
-
J-2931
-
Non-target organisms (e.g., Daphnia magna, mayfly nymphs, dragonfly larvae)
-
Aquaria or larger beakers
-
Appropriate food for non-target organisms
-
Water quality testing kits (pH, dissolved oxygen)
Procedure:
-
Acclimatization: Acclimate the non-target organisms to laboratory conditions for at least 48 hours.
-
Test Concentrations: Prepare test concentrations of J-2931 in the appropriate volume of water for the test containers. Include a control group.
-
Exposure: Introduce a known number of non-target organisms into each container.
-
Observation: Observe the organisms for signs of distress, abnormal behavior, or mortality at regular intervals (e.g., 24, 48, 72, 96 hours).
-
Feeding and Water Quality: Provide food as needed and monitor water quality throughout the experiment.
-
Data Analysis: Calculate mortality rates for each concentration and compare them to the control.
Data Presentation (Illustrative)
The following tables are examples of how quantitative data for J-2931 could be presented. The values are hypothetical.
Table 1: Larvicidal Activity of J-2931 against Aedes aegypti
| Concentration (ppm) | % Mortality (48h) | % Inhibition of Emergence |
| 0.001 | 15 | 35 |
| 0.005 | 45 | 78 |
| 0.01 | 80 | 95 |
| 0.05 | 98 | 100 |
| Control | 2 | 3 |
| LC50 (48h) | 0.0055 ppm | |
| IC50 (Emergence) | 0.002 ppm |
Table 2: Acute Toxicity of J-2931 to Non-Target Organisms (96h LC50)
| Organism | LC50 (ppm) |
| Daphnia magna (Water Flea) | > 10 |
| Gambusia affinis (Mosquitofish) | > 15 |
| Chironomid Midge Larvae | 1.2 |
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a new insect growth regulator.
Conclusion
J-2931 shows promise as a mosquito larvicide based on its classification as an insect growth regulator. However, a comprehensive understanding of its efficacy, mechanism of action, and environmental safety profile is hampered by the limited availability of primary research data. The protocols and illustrative data provided here serve as a general guide for researchers interested in investigating J-2931 or similar compounds for pest control applications. Further research is needed to fully characterize this compound and its potential role in integrated pest management programs.
References
Application Notes and Protocols for LX-2931: An S1PL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro and in vivo assays utilizing LX-2931, a potent and orally bioavailable inhibitor of sphingosine-1-phosphate lyase (S1PL). LX-2931 has been investigated as a therapeutic agent for autoimmune diseases, particularly rheumatoid arthritis (RA).
Mechanism of Action
LX-2931 exerts its pharmacological effect by inhibiting sphingosine-1-phosphate (S1P) lyase, the enzyme responsible for the irreversible degradation of S1P.[1][2] Inhibition of S1PL leads to an accumulation of S1P, primarily within lymphoid tissues.[1][2] This altered S1P gradient is crucial for modulating the immune system. S1P is a signaling lipid that regulates lymphocyte trafficking; high S1P levels in the blood and lymph act as a chemoattractant for lymphocytes to exit lymphoid organs.[3] By increasing S1P levels within these tissues, LX-2931 disrupts this gradient, leading to the sequestration of lymphocytes and a reduction of circulating lymphocytes in the bloodstream. This lymphopenic effect is believed to underlie its anti-inflammatory and immunosuppressive properties.
Signaling Pathway
The mechanism of action of LX-2931 involves the modulation of the S1P signaling pathway, which plays a pivotal role in lymphocyte trafficking. The following diagram illustrates this pathway.
Caption: Mechanism of action of LX-2931.
Quantitative Data
The following tables summarize key quantitative data for LX-2931 from clinical and preclinical studies.
Table 1: Clinical Efficacy of LX-2931 in Rheumatoid Arthritis (Phase 2a)
| Dosage | Number of Patients (n) | ACR20 Response at Week 12 (%) | Placebo Response (%) |
| 70 mg once daily | 55 | 44 | 49 |
| 110 mg once daily | 54 | 41 | 49 |
| 150 mg once daily | 50 | 60 | 49 |
ACR20 represents a 20% improvement in the American College of Rheumatology criteria.
Table 2: Pharmacokinetics of LX-2931 (Phase 1a)
| Dose Range | Route of Administration | Key Finding |
| 10 mg - 180 mg | Oral (single ascending dose) | Dose-dependent decrease in absolute lymphocyte counts, with a maximal effect at approximately 24 hours post-dose. |
Table 3: Preclinical In Vivo Efficacy of LX-2931
| Animal Model | Species | Effect |
| Arthritis Models | Mouse and Rat | Reduced joint inflammation and prevention of arthritic joint destruction. |
| Various | Multiple Species | Consistent, dose-dependent reduction in circulating lymphocyte counts. |
Experimental Protocols
In Vitro Assay: S1P Lyase Activity Assay (Fluorescence-based)
This protocol is adapted from established fluorescence-based assays for S1P lyase activity.
Objective: To determine the inhibitory activity of LX-2931 on S1P lyase.
Materials:
-
LX-2931
-
Fluorescent S1P substrate (e.g., NBD-S1P or BODIPY-S1P)
-
Cell lysates or purified S1P lyase
-
SPL reaction buffer (0.6 mM EDTA, 0.4 mM pyridoxal 5'-phosphate, 3 mM DTT, 70 mM sucrose, 36 mM potassium phosphate buffer, 36 mM NaF, pH 7.4)
-
Triton X-100
-
Perchloric acid
-
Chloroform/Methanol (1:2 v/v)
-
HPLC system with a fluorescence detector
Procedure:
-
Substrate Preparation: Disperse the fluorescent S1P substrate in the SPL reaction buffer containing 0.08% Triton X-100 by sonication.
-
Reaction Setup: In a microcentrifuge tube, add the cell lysate or purified S1P lyase to the substrate mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 20-30 minutes).
-
Inhibitor Addition: For inhibitor studies, pre-incubate the enzyme with varying concentrations of LX-2931 before adding the substrate.
-
Reaction Termination: Stop the reaction by adding 1% perchloric acid, followed by a mixture of chloroform/methanol.
-
Extraction: Separate the phases by adding perchloric acid and chloroform. The fluorescent aldehyde product will be in the organic phase.
-
Analysis: Analyze the organic phase by HPLC with fluorescence detection to quantify the amount of fluorescent product formed.
-
Data Analysis: Calculate the percent inhibition of S1P lyase activity by LX-2931 at each concentration and determine the IC50 value.
Caption: In vitro S1P Lyase activity assay workflow.
In Vivo Assay: Collagen-Induced Arthritis (CIA) in Mice
This protocol is a generalized procedure for the induction of CIA in mice to evaluate the efficacy of anti-arthritic compounds like LX-2931.
Objective: To assess the therapeutic efficacy of LX-2931 in a mouse model of rheumatoid arthritis.
Materials:
-
LX-2931
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Susceptible mouse strain (e.g., DBA/1)
Procedure:
-
Collagen Emulsion Preparation:
-
Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight.
-
On the day of immunization, emulsify the collagen solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen with IFA.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a different site near the base of the tail.
-
-
LX-2931 Treatment:
-
Begin oral administration of LX-2931 or vehicle control at a predetermined time point (e.g., at the time of primary immunization or upon the onset of clinical signs of arthritis).
-
Continue daily treatment throughout the study period.
-
-
Clinical Assessment:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 21.
-
Score each paw based on a scale of 0-4 for erythema, swelling, and joint deformity. The maximum score per mouse is 16.
-
-
Data Analysis:
-
Compare the mean arthritis scores, incidence of arthritis, and paw thickness between the LX-2931-treated and vehicle-treated groups.
-
Histopathological analysis of the joints can be performed at the end of the study to assess cartilage and bone erosion.
-
Caption: In vivo Collagen-Induced Arthritis (CIA) model workflow.
References
Application Notes and Protocols for the Analytical Detection of Novel Drug Candidates
Introduction
The robust and reliable analytical detection of novel drug candidates is a cornerstone of successful drug development. From early-stage discovery through preclinical and clinical phases, accurate quantification of a compound in various biological matrices is essential for understanding its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This document provides a comprehensive overview of common analytical methods and detailed protocols applicable to the detection of novel small molecule drug candidates. While the specific compound "J 2931" is not documented in publicly available scientific literature, the principles and methods outlined herein serve as a general guide for researchers, scientists, and drug development professionals working on new chemical entities.
Quantitative Analytical Methods Overview
The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the analyte, the required sensitivity and selectivity, the nature of the biological matrix, and the intended application. A summary of commonly employed techniques is presented below.
Table 1: Comparison of Common Analytical Methods for Small Molecule Quantification
| Analytical Method | Principle | Typical Lower Limit of Quantification (LLOQ) | Linearity Range (Orders of Magnitude) | Precision (%RSD) | Accuracy (%Bias) | Throughput |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, with detection via UV absorbance. | 1-10 ng/mL | 2-3 | < 15% | ± 15% | Medium |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass-based detection and fragmentation for high selectivity. | 0.01-1 ng/mL | 3-5 | < 15% | ± 15% | High |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Antigen-antibody interaction for specific detection. | 0.1-1 ng/mL | 2-3 | < 20% | ± 20% | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | 0.1-10 ng/mL | 3-4 | < 15% | ± 15% | Medium |
Experimental Protocols
Protocol 1: Quantification of a Novel Compound in Human Plasma using LC-MS/MS
This protocol provides a general procedure for the development of a robust LC-MS/MS method for the quantification of a novel small molecule drug candidate in human plasma.
1. Materials and Reagents
-
Reference standard of the analyte (e.g., Compound X)
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte
-
Control human plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well deep-well plates
-
Centrifuge capable of accommodating 96-well plates
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and SIL-IS in an appropriate solvent (e.g., DMSO, Methanol) to prepare 1 mg/mL stock solutions.
-
Working Solutions: Serially dilute the stock solutions in 50:50 ACN:Water to prepare working solutions for the calibration curve and quality control (QC) samples.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of study samples, calibration standards, and QC samples into a 96-well deep-well plate.
-
Add 200 µL of the internal standard working solution (in ACN) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of water to each well, seal, and vortex briefly.
-
The plate is now ready for injection onto the LC-MS/MS system.
4. LC-MS/MS Conditions (Example)
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be determined by infusion of the analyte and SIL-IS. Optimize collision energy (CE) and declustering potential (DP) for each transition.
5. Data Analysis
-
Integrate the chromatographic peaks for the analyte and the SIL-IS.
-
Calculate the peak area ratio (analyte/SIL-IS).
-
Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Quantify the unknown samples and QCs using the regression equation from the calibration curve.
Visualizations
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate a typical workflow for bioanalytical method development and a hypothetical signaling pathway that could be modulated by a therapeutic compound.
Application Notes and Protocols for High-Throughput Screening of Insect Growth Regulators Using J 2931 as a Model Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
The identification of novel insect growth regulators is paramount in the development of effective and specific insecticides for controlling vector-borne diseases. High-throughput screening (HTS) provides a rapid and efficient platform for the discovery of new chemical entities that can disrupt insect development. J 2931, a known mosquito larvae growth inhibitor, serves as a valuable model compound for the development and validation of HTS assays aimed at identifying new insect growth regulators. This document provides detailed application notes and protocols for utilizing a compound with the characteristics of this compound in HTS campaigns.
This compound, with the chemical name 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene and CAS number 86071-23-0, has been identified as an inhibitor of mosquito larvae growth[1]. While specific HTS data for this compound is not publicly available, its biological activity makes it an excellent candidate for developing assays to screen for other compounds with similar effects.
Principle of the Assay
Insect growth and metamorphosis are complex processes primarily regulated by hormones such as ecdysone and juvenile hormone (JH). Insect growth regulators (IGRs) often act by mimicking or antagonizing the action of these hormones, leading to developmental arrest and mortality. One of the key signaling pathways in insect development is the juvenile hormone pathway, which controls the retention of juvenile characteristics. Disruption of this pathway can prevent the transition from the larval to the pupal and adult stages. This application note describes a hypothetical HTS assay designed to identify compounds that interfere with insect larval development, potentially through disruption of the juvenile hormone signaling pathway.
Data Presentation
The following tables represent hypothetical data from a high-throughput screen for insect growth regulators, using this compound as a positive control. These tables are for illustrative purposes to demonstrate how data from such a screen would be presented.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Assay Format | 384-well plate | Miniaturized format for high-throughput screening. |
| Primary Readout | Larval Viability / Development Stage | Assessment of larval survival and progression through developmental stages. |
| Positive Control | This compound (10 µM) | A known insect growth inhibitor. |
| Negative Control | DMSO (0.1%) | Vehicle control. |
| Z'-factor | 0.65 | A measure of assay quality and suitability for HTS. A Z'-factor between 0.5 and 1.0 is considered excellent. |
| Signal-to-Background (S/B) | 8.2 | The ratio of the signal from the negative control to the signal from the positive control. |
| Hit Cutoff | > 50% Inhibition of Development | Threshold for identifying active compounds. |
Table 2: Hypothetical Dose-Response Data for this compound
| Concentration (µM) | % Inhibition of Larval Development (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 48.9 ± 4.2 |
| 10 | 92.3 ± 3.1 |
| 100 | 99.1 ± 0.5 |
| IC50 (µM) | 1.2 |
Signaling Pathway
The diagram below illustrates a simplified representation of the juvenile hormone signaling pathway, a likely target for insect growth regulators like this compound. Disruption at any point in this pathway can lead to abnormal development and mortality in insect larvae.
Experimental Protocols
Protocol 1: High-Throughput Screening of Mosquito Larvae
This protocol describes a whole-organism HTS assay using first-instar mosquito larvae to identify compounds that inhibit growth and development.
Materials:
-
Mosquito eggs (e.g., Aedes aegypti)
-
Deionized water
-
Larval rearing medium (e.g., nutrient broth or fish food suspension)
-
384-well clear, flat-bottom microplates
-
Test compounds dissolved in DMSO
-
This compound (positive control)
-
DMSO (negative control)
-
Automated liquid handling system
-
Plate reader or high-content imaging system
-
Incubator (28°C)
Procedure:
-
Larvae Hatching: Hatch mosquito eggs in deionized water according to standard laboratory procedures to obtain synchronized first-instar larvae.
-
Plate Preparation:
-
Using an automated liquid handler, dispense 100 nL of test compounds, this compound (final concentration 10 µM), or DMSO into the wells of a 384-well plate.
-
Add 50 µL of larval rearing medium to each well.
-
-
Larvae Dispensing:
-
Gently mix the synchronized first-instar larvae in a beaker.
-
Using a wide-bore pipette tip or an automated dispenser, add approximately 5-10 larvae in 50 µL of deionized water to each well of the 384-well plate.
-
-
Incubation: Seal the plates with a breathable membrane and incubate at 28°C for 72 hours.
-
Data Acquisition:
-
After 72 hours, assess larval viability and developmental stage. This can be done visually, or for higher throughput, using an automated plate reader to measure absorbance (as an indicator of biomass) or a high-content imaging system to quantify larval movement and morphology.
-
A common endpoint is the inhibition of emergence to the pupal stage.
-
-
Data Analysis:
-
Calculate the percentage inhibition of development for each compound relative to the DMSO control.
-
Calculate the Z'-factor to assess the quality of the screen.
-
Identify "hit" compounds that show significant inhibition of larval development (e.g., >50% inhibition).
-
Protocol 2: Dose-Response Confirmation Assay
This protocol is used to confirm the activity of "hit" compounds identified in the primary screen and to determine their potency (IC50).
Materials:
-
Same as Protocol 1
-
"Hit" compounds from the primary screen
Procedure:
-
Serial Dilution: Prepare a 10-point serial dilution of the "hit" compounds and this compound in DMSO. A typical starting concentration is 100 µM.
-
Plate Preparation: Dispense 100 nL of each concentration of the test compounds and controls into a 384-well plate.
-
Assay Execution: Follow steps 2-6 from Protocol 1.
-
Data Analysis:
-
For each compound, plot the percentage inhibition of larval development against the log of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for each active compound.
-
Experimental Workflow
The following diagram outlines the workflow for a typical HTS campaign to identify novel insect growth regulators.
Conclusion
The protocols and data presented here provide a framework for the high-throughput screening of compounds with insect growth-regulating properties, using this compound as a conceptual model. While the specific mechanism of action of this compound requires further elucidation, its established activity as a mosquito larval growth inhibitor makes it a suitable reference compound for developing robust and reliable HTS assays. The successful implementation of such screens will accelerate the discovery of new and effective insecticides to combat the spread of mosquito-borne diseases.
References
Techniques for Studying LX2931 Binding Affinity to Sphingosine-1-Phosphate Lyase (S1PL)
For Researchers, Scientists, and Drug Development Professionals
Introduction
LX2931 is a first-in-class, orally available inhibitor of Sphingosine-1-Phosphate Lyase (S1PL), an enzyme that plays a crucial role in the metabolism of the signaling lipid sphingosine-1-phosphate (S1P). By inhibiting S1PL, LX2931 leads to an accumulation of S1P, which in turn modulates immune responses by sequestering lymphocytes in lymphoid tissues. This mechanism of action has positioned LX2931 as a therapeutic candidate for autoimmune diseases, particularly rheumatoid arthritis.
Understanding the binding affinity of LX2931 to S1PL is fundamental for its characterization and further development. For enzyme inhibitors, "binding affinity" is typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). These parameters are determined through enzyme activity assays that measure the catalytic function of S1PL in the presence of varying concentrations of the inhibitor.
These application notes provide an overview of the techniques and detailed protocols for determining the binding affinity of LX2931 to S1PL.
Signaling Pathway and Mechanism of Action
The binding of LX2931 to S1PL initiates a cascade of events that ultimately leads to immunosuppression. The following diagram illustrates the signaling pathway affected by LX2931.
Quantitative Data Summary
The binding affinity of S1PL inhibitors is typically reported as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the available quantitative data for LX2931 and other relevant S1PL inhibitors.
| Compound | Target | Assay Type | IC50 | Ki | Reference |
| LX2931 | Sphingosine-1-Phosphate Lyase (S1PL) | Cellular Assay (S1P Secretion) | Not explicitly reported | Not reported | [1] |
| FTY720 (Fingolimod) | S1PL (also S1P receptor modulator) | HPLC-based Fluorescence Assay | ~50 µM (to inhibit 50% of S1PL activity in cell lysates) | Not reported | [2] |
| 4-deoxypyridoxine (DOP) | S1PL | HPLC-based Fluorescence Assay | >1000 µM | Not reported | [2] |
| Compound 31 | Purified human S1PL | Biochemical Assay | 0.214 µM | Not reported | Not in search results |
Experimental Protocols
The determination of the binding affinity of LX2931 to S1PL relies on measuring the enzyme's catalytic activity. Below are detailed protocols for commonly used S1PL activity assays that can be adapted for inhibitor screening and IC50 determination.
HPLC-Based Fluorescence Assay for S1PL Activity
This method utilizes a modified sphingosine-1-phosphate substrate that, upon cleavage by S1PL, produces a fluorescent aldehyde product that can be quantified by HPLC.
Materials:
-
S1PL Enzyme Source: Cell lysates or tissue homogenates containing S1PL.
-
Substrate: C17-dihydrosphingosine-1-phosphate (C17-Sa1P).
-
Inhibitor: LX2931.
-
Reaction Buffer: 35 mM potassium phosphate buffer (pH 7.4), 0.6 mM EDTA, 70 mM sucrose, 36 mM sodium fluoride.
-
Cofactor: 570 µM pyridoxal-5'-phosphate (P5P).
-
Derivatizing Agent: 5,5-dimethyl-1,3-cyclohexanedione (dimedone).
-
HPLC System: With a fluorescence detector.
Workflow:
References
Application Notes and Protocols for J 2931 in Combination with Other Insecticides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the insect growth regulator (IGR) J 2931, including its mechanism of action, and protocols for evaluating its efficacy in combination with other classes of insecticides. This compound, chemically identified as 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene (CAS 86071-23-0), is a mosquito larvae growth inhibitor belonging to the benzyl-1,3-benzodioxole class of compounds.
Mechanism of Action
This compound functions as an insect growth regulator, a class of insecticides that disrupt the life cycle of insects rather than causing immediate death. Based on the activity of related benzyl-1,3-benzodioxole compounds, this compound is proposed to interfere with the juvenile hormone (JH) signaling pathway in insects. Juvenile hormone is crucial for controlling metamorphosis, reproduction, and development. By acting as a JH antagonist or interfering with JH biosynthesis or reception, this compound can prevent larvae from successfully pupating and emerging as adults.
Proposed Signaling Pathway for this compound
The following diagram illustrates the proposed mechanism of action for this compound as an antagonist in the juvenile hormone signaling pathway.
Caption: Proposed antagonistic action of this compound on the Juvenile Hormone signaling pathway.
Application in Combination with Other Insecticides
The combination of IGRs like this compound with conventional adulticides can be a powerful strategy for integrated pest management (IPM). This approach targets different life stages of the insect, potentially leading to more effective and sustainable control, and may help in managing the development of insecticide resistance. Benzyl-1,3-benzodioxole derivatives have also been shown to act as synergists by inhibiting cytochrome P450 monooxygenases, enzymes that are often involved in insecticide detoxification in insects.
Potential Combinations
This compound can be evaluated in combination with insecticides from various classes, including:
-
Organophosphates: (e.g., Malathion, Temephos) - These act as acetylcholinesterase inhibitors, causing rapid paralysis and death in adult insects.
-
Pyrethroids: (e.g., Permethrin, Deltamethrin) - These are sodium channel modulators that disrupt nerve function in adult insects.
-
Neonicotinoids: (e.g., Imidacloprid, Thiamethoxam) - These act on the nicotinic acetylcholine receptors in the insect nervous system.
-
Other IGRs: (e.g., Methoprene - a JH agonist) - Combining IGRs with different modes of action could enhance larval mortality.
Quantitative Data on Combined Efficacy
Specific quantitative data on the synergistic, additive, or antagonistic effects of this compound in combination with other insecticides are not extensively available in published literature. The following table is a template illustrating how such data would be presented. Researchers are encouraged to generate data following the protocols outlined below.
| Insecticide Combination (Ratio) | Target Species | LC50 (µg/L) - Insecticide Alone | LC50 (µg/L) - this compound Alone | LC50 (µg/L) - Combination | Synergistic Ratio (SR) |
| Illustrative Example | |||||
| This compound + Permethrin (1:1) | Aedes aegypti | 0.5 | 2.0 | 0.3 | 1.67 |
| This compound + Temephos (1:5) | Culex quinquefasciatus | 1.0 | 2.5 | 0.8 | 1.25 |
| This compound + Methoprene (1:1) | Anopheles gambiae | 0.8 | 2.2 | 0.9 | 0.89 (Antagonistic) |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results. The Synergistic Ratio (SR) can be calculated as: SR = LC50 of insecticide alone / LC50 of insecticide in combination with this compound. An SR > 1 indicates synergism, SR = 1 indicates an additive effect, and SR < 1 indicates antagonism.
A field study involving this compound at concentrations effective against mosquito larvae reported no detrimental effects on the non-target planarian Dugesia tigrina when used alongside methoprene, resmethrin, temephos, and cyromazine. This suggests potential for its use in IPM programs with consideration for non-target organisms.
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of this compound in combination with other insecticides against mosquito larvae. These protocols should be adapted based on the specific research objectives, target species, and available laboratory resources.
Protocol 1: Larval Susceptibility Bioassay for Combination Efficacy
Objective: To determine the median lethal concentration (LC50) of this compound, a selected insecticide, and their combination against a target mosquito species.
Materials:
-
This compound (analytical grade)
-
Selected insecticide (e.g., Permethrin, Temephos)
-
Solvent (e.g., Acetone or Ethanol)
-
Deionized water
-
Late 3rd or early 4th instar larvae of the target mosquito species
-
250 mL glass beakers or disposable cups
-
Micropipettes
-
Larval rearing trays and food
Workflow Diagram:
Caption: Workflow for conducting a larval susceptibility bioassay.
Procedure:
-
Stock Solution Preparation: Prepare 1% stock solutions of this compound and the selected insecticide in a suitable solvent (e.g., acetone).
-
Serial Dilutions: Prepare a series of dilutions for each insecticide to determine their individual LC50 values. A minimum of five concentrations resulting in mortality between 10% and 90% is recommended.
-
Combination Mixtures: Prepare mixtures of this compound and the other insecticide at fixed ratios (e.g., 1:1, 1:5, 5:1 based on their individual LC50 values). Prepare serial dilutions of these mixtures.
-
Bioassay Setup:
-
Label beakers for each concentration of each individual insecticide, the combination mixtures, a solvent control, and a negative (water) control. Prepare at least three replicates for each.
-
Add 99 mL of deionized water to each beaker.
-
Add 1 mL of the appropriate insecticide dilution or solvent to the corresponding beakers and mix gently.
-
Introduce 20-25 late 3rd or early 4th instar larvae into each beaker.
-
-
Incubation and Observation:
-
Maintain the beakers at a constant temperature (e.g., 25 ± 2°C) and a 12:12 hour light:dark photoperiod.
-
Provide a small amount of larval food to each beaker daily.
-
Record the number of dead or moribund larvae at 24, 48, and 72 hours post-exposure. For IGRs like this compound, observation should continue until adult emergence in the control group is complete to assess emergence inhibition.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if mortality in the control group is between 5% and 20%.
-
Use probit analysis to calculate the LC50 values and their 95% confidence intervals for each insecticide and the combinations.
-
Calculate the Synergistic Ratio (SR) to determine the nature of the interaction.
-
Safety Precautions
Standard laboratory safety procedures should be followed when handling insecticides. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated area. Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound presents a promising option for mosquito control due to its mode of action as an insect growth regulator. Its potential for use in combination with other insecticides could enhance efficacy and contribute to resistance management strategies. The protocols and guidelines provided here offer a framework for researchers to systematically evaluate these combinations and generate the quantitative data needed to develop effective and sustainable pest control programs. Further research is warranted to fully elucidate the synergistic potential and environmental impact of this compound in various combination formulations.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Small Molecule Inhibitor Insolubility
This technical support center is designed for researchers, scientists, and drug development professionals to address common insolubility issues encountered with small molecule inhibitors during experimentation.
Frequently Asked Questions (FAQs)
Q1: My small molecule inhibitor has precipitated out of solution after I diluted my DMSO stock into an aqueous buffer. What is the likely cause?
A1: This phenomenon, often called "solvent shock," is a common issue when working with hydrophobic small molecules. The abrupt change from a high-concentration organic solvent environment (like DMSO) to an aqueous buffer can cause the compound to exceed its solubility limit in the final solution and precipitate.
Q2: What is the best initial solvent for preparing a stock solution of a new, uncharacterized small molecule inhibitor?
A2: Dimethyl sulfoxide (DMSO) is the most widely used solvent for creating high-concentration stock solutions of novel or hydrophobic small molecule inhibitors due to its excellent solubilizing capacity for a broad range of organic compounds.[1]
Q3: What is the maximum concentration of DMSO that is generally considered safe for cell-based assays?
A3: While cell line dependent, a final DMSO concentration of less than 0.5% is generally well-tolerated.[2] However, it is crucial to perform a vehicle control (media with the same final DMSO concentration) to assess its specific effect on your experimental system.[2]
Q4: My inhibitor seems to be unstable and loses activity in my experimental setup. Could this be related to solubility?
A4: Yes, solubility and stability are often linked. A compound that is not fully dissolved may be more susceptible to degradation. It is also important to consider that some compounds have limited stability in aqueous solutions, regardless of their solubility.
Q5: Are there any alternatives to DMSO for preparing stock solutions?
A5: Yes, other common organic solvents include ethanol, methanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific inhibitor's properties and the tolerance of the experimental system.
Troubleshooting Guides
Issue: Precipitate observed in the inhibitor stock solution (in DMSO).
Possible Causes:
-
Concentration exceeds solubility limit: The intended concentration may be too high for the specific compound in DMSO.
-
Low-quality DMSO: DMSO is hygroscopic and can absorb water, which can reduce the solubility of some compounds.[3]
-
Temperature effects: Solubility can be temperature-dependent.
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the stock solution for any particulate matter.
-
Gentle Warming: Warm the solution to 37°C and vortex or sonicate to aid dissolution. Be cautious, as excessive heat can degrade the compound.
-
Prepare a Fresh Stock: If precipitation persists, prepare a new stock solution at a lower concentration.
-
Use High-Quality DMSO: Always use anhydrous, high-purity DMSO for preparing stock solutions.
Issue: Precipitate forms immediately upon dilution of the DMSO stock into aqueous media.
Possible Causes:
-
Poor aqueous solubility: The inhibitor has low solubility in the aqueous experimental buffer.
-
High final concentration: The target concentration in the assay is above the compound's aqueous solubility limit.
Troubleshooting Steps:
-
Optimize Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution in a smaller volume of media, mix well, and then add this to the final volume.
-
Lower the Final Concentration: Test a range of lower final concentrations to find one that remains soluble.
-
Modify the Solvent System: For particularly challenging compounds, the use of a co-solvent or solubilizing agents like cyclodextrins may be necessary.
-
Adjust pH: For ionizable compounds, adjusting the pH of the aqueous buffer can significantly impact solubility.
Data Presentation
Table 1: Properties of Common Solvents for Small Molecule Inhibitors
| Solvent | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Dielectric Constant |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 18.4 | 1.092 | 47 |
| Ethanol | C₂H₆O | 78.5 | -114.1 | 0.789 | 24.6 |
| Methanol | CH₄O | 64.7 | -97.6 | 0.792 | 32.7 |
| Acetone | C₃H₆O | 56.2 | -94.3 | 0.786 | 20.7 |
| Acetonitrile | C₂H₃N | 81.6 | -46 | 0.786 | 37.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | -61 | 0.944 | 36.7 |
Data sourced from various chemical property databases.
Experimental Protocols
Protocol 1: Preparation of a Small Molecule Inhibitor Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of a small molecule inhibitor for use in biological experiments.
Materials:
-
Small molecule inhibitor powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of the inhibitor to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the inhibitor powder accurately and transfer it to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.
-
Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media
Objective: To determine the highest concentration of a small molecule inhibitor that remains soluble in a specific aqueous medium.
Materials:
-
Concentrated inhibitor stock solution (from Protocol 1)
-
Experimental aqueous medium (e.g., cell culture medium, assay buffer)
-
96-well plate
-
Calibrated pipettes
-
Plate reader (optional, for turbidity measurement)
Procedure:
-
Prepare a serial dilution of the inhibitor stock solution in the experimental aqueous medium in a 96-well plate. A typical starting range would be from 100 µM down to 0.1 µM.
-
Include a vehicle control well containing the same final concentration of DMSO as the highest inhibitor concentration.
-
Incubate the plate under the same conditions as your planned experiment (e.g., 37°C, 5% CO₂) for a relevant time period (e.g., 2, 24 hours).
-
Visually inspect each well for any signs of precipitation (cloudiness, crystals).
-
(Optional) Quantify precipitation by measuring the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 600 nm).
-
The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration under these experimental conditions.
Visualizations
Caption: A workflow for troubleshooting small molecule inhibitor insolubility.
Caption: Simplified EGFR signaling pathway and the action of small molecule inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing J 2931 Efficacy in Bioassays
Welcome to the technical support center for J 2931, a potent and selective ATP-competitive inhibitor of the Hypothetical Kinase 1 (HK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during bioassays with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and storage condition for this compound stock solutions?
A1: this compound is best dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[1] For long-term stability, stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[1] If the compound is light-sensitive, it should be protected from light.[1]
Q2: I am observing precipitation when I dilute my this compound stock solution into my cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common problem for hydrophobic small molecules.[2] Here are several steps to troubleshoot this issue:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the compound.[3]
-
Check the final DMSO concentration: The final concentration of DMSO in your cell culture should typically be kept below 0.5% to avoid solvent-induced toxicity and solubility issues. It is crucial to include a vehicle control with the same final DMSO concentration in your experiments.
-
Optimize the dilution method: Instead of adding a small volume of highly concentrated stock directly to a large volume of medium, perform serial dilutions.
-
Test different media formulations: The composition of cell culture medium can affect the solubility of your compound. Testing solubility in your specific medium is recommended.
Q3: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
A3: Fluctuations in IC50 values can be caused by several factors:
-
Biological Variability: Ensure that you are using cells of a consistent passage number and confluency, as the state of the cells can impact their response to treatment.
-
Compound Instability: Prepare fresh dilutions of this compound from a new stock aliquot for each experiment to avoid issues with compound degradation in experimental media or after repeated freeze-thaw cycles.
-
Assay Variability: Standardize all incubation times, reagent concentrations, and measurement parameters to minimize experimental variation.
-
Time-Dependency: The IC50 value can be time-dependent; variations in the assay endpoint duration can result in different IC50 values.
Q4: There is a significant difference between the IC50 value of this compound in my biochemical kinase assay versus my cell-based proliferation assay. Why is this?
A4: Discrepancies between biochemical and cell-based assay results are common and can be attributed to several factors:
-
Cell Permeability: this compound may have difficulty crossing the cell membrane, or it could be actively removed by cellular efflux pumps, leading to a lower effective intracellular concentration.
-
ATP Concentration: In vitro kinase assays are often performed at ATP concentrations much lower than physiological levels. As this compound is an ATP-competitive inhibitor, its potency may appear lower in the high-ATP environment of a cell.
-
Off-Target Effects: In a cellular environment, the observed effect could be due to this compound acting on multiple targets, not just HK1.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step | Rationale |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents. | To ensure consistent volumes and concentrations across all wells. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature changes. | To maintain uniform conditions across the assay plate. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding and use a consistent seeding density. | Variations in cell number per well will lead to variability in the final readout. |
| Compound Precipitation | Visually inspect the plate for any signs of precipitation. Perform a solubility test in the final assay conditions. | Precipitated compound is not bioavailable, leading to inconsistent results. |
Issue 2: No Inhibitory Effect Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Degradation | Confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC. | The compound may have degraded during storage. |
| Incorrect Concentration | Double-check all calculations for dilutions. | Simple errors in calculation can lead to a much lower effective concentration than intended. |
| Suboptimal Assay Conditions | Ensure the assay is performed within the linear range of the detection method. Optimize incubation times and reagent concentrations. | An unoptimized assay may not be sensitive enough to detect inhibition. |
| Cell Line Insensitivity | Confirm that your chosen cell line expresses the target kinase (HK1) and that the pathway is active. | This compound will only be effective in cell lines dependent on HK1 signaling. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Assay Type | Target | Parameter | Value |
| Biochemical Kinase Assay | Recombinant Human HK1 | IC50 | 15 nM |
| Cell-Based Proliferation Assay | HK1-dependent Cancer Cell Line | GI50 | 250 nM |
Table 2: Recommended Concentration Ranges for this compound in Bioassays
| Assay Type | Starting Concentration | Final Concentration | Serial Dilution Factor |
| Biochemical Kinase Assay | 1 µM | 0.1 nM | 1:3 |
| Cell-Based Proliferation Assay | 10 µM | 1 nM | 1:3 |
| Western Blotting (p-ERK) | 5 µM | 50 nM | 1:2 |
Experimental Protocols
Protocol 1: Cell-Based Proliferation Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed an HK1-dependent cancer cell line in a 96-well plate at a predetermined optimal density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to the cell doubling time (e.g., 72 hours).
-
Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Plot the results as a dose-response curve and calculate the GI50 value using a suitable non-linear regression model.
Protocol 2: Western Blot for Phospho-ERK Inhibition
-
Cell Culture and Starvation: Seed cells in a 6-well plate and grow to 80-90% confluency. To reduce basal kinase activity, starve the cells in a serum-free medium for 4-16 hours if necessary.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound (and a DMSO vehicle control) for 1-2 hours.
-
Stimulation: Activate the HK1 pathway by adding the appropriate stimulant (e.g., a growth factor) for a predetermined time (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-ERK and total ERK.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify the band intensities to determine the extent of phospho-ERK inhibition.
Visualizations
Caption: Signaling pathway of this compound inhibiting the HK1 receptor.
Caption: Experimental workflow for a cell-based proliferation assay.
References
common experimental errors with J 2931
Technical Support Center: SAE J2931
Welcome to the Technical Support Center for the SAE J2931 Standard. This resource is designed for engineers, technicians, and developers working with the J2931 family of standards for Plug-in Electric Vehicle (PEV) digital communications. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during the implementation and testing of J2931 protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the development, testing, and deployment of J2931-compliant systems.
Q1: What is the SAE J2931 standard?
A1: SAE J2931 is a family of standards that defines the requirements for powerline carrier (PLC) digital communication between Plug-in Electric Vehicles (PEVs) and the Electric Vehicle Supply Equipment (EVSE).[1][2] It specifies the communication protocol stack that enables functionalities such as smart charging, vehicle-to-grid (V2G) communication, and secure data exchange. The standard is divided into several parts, such as J2931/1 which covers the general architecture and requirements, and J2931/4 which details the physical (PHY) and MAC layers using Broadband OFDM.[1][2]
Q2: My PEV and EVSE are failing to establish a communication link. What are the common causes?
A2: Failure to establish a communication link is a frequent issue. Here are some common causes and troubleshooting steps:
-
Physical Layer Issues:
-
Signal Integrity: Poor signal integrity on the pilot wire can disrupt communication. Check for noise sources, improper grounding, or excessive cable lengths.
-
Coupling Circuit: The coupling circuit that injects the PLC signal onto the pilot line may be improperly designed or malfunctioning. Verify the component values and connections.
-
Mismatched Impedance: Impedance mismatch between the PLC modem and the line can cause signal reflections and degrade communication.
-
-
Data Link Layer Issues:
-
Association Failure: The PEV and EVSE must successfully associate before exchanging data. Check the logs for association request and response timeouts.
-
Incorrect MAC Address Filtering: Ensure that MAC address filtering is not inadvertently blocking communication between the devices.
-
-
Protocol Stack Misalignment:
-
Version Incompatibility: Ensure that both the PEV and EVSE are using compatible versions of the J2931 protocol stack.
-
Security Handshake Failure: J2931 includes security protocols. Failures in the security handshake (e.g., certificate validation errors) will prevent link establishment.
-
Q3: We are experiencing low data throughput during J2931 communication testing. How can we improve it?
A3: Low data throughput can be a significant issue, especially for applications requiring higher bandwidth. The J2931/1 test plan specifies a throughput at the IP layer of 100 kbps or greater.[3] Here are some potential causes and solutions:
-
High Noise Environment: Powerline communication is susceptible to noise from other electronic devices. Identify and isolate potential noise sources near the EVSE or within the vehicle.
-
Suboptimal Modulation: The Broadband OFDM used in J2931/4 adapts its modulation scheme based on line conditions. If the line quality is poor, the system may fall back to a more robust but slower modulation, reducing throughput.
-
Network Congestion: If multiple devices are communicating on the same powerline network, it can lead to congestion. This is less common in a direct PEV-EVSE link but can be a factor in broader Home Area Network (HAN) integrations.
-
Software/Firmware Inefficiencies: Inefficient implementation of the protocol stack in the device firmware can introduce latency and reduce throughput. Profile the code to identify and optimize bottlenecks.
Q4: What are the key performance metrics to consider when testing for J2931 compliance?
A4: When testing for compliance with SAE J2931, several key performance metrics should be evaluated. The following table summarizes some of the critical parameters based on testing procedures outlined for J2931/1.
| Performance Metric | Requirement | Common Failure Points |
| Data Throughput (IP Layer) | ≥ 100 kbps | High noise, poor signal quality, inefficient protocol stack implementation. |
| Round Trip Latency (DC Charging) | ≤ 25 ms | Network congestion, slow processing in the communication module. |
| Utility Message Latency | ≤ 15 minutes | Issues with the wider utility network, not typically a direct PEV-EVSE link problem. |
| Communication Distance | Varies by implementation | Signal attenuation over long cable lengths, external noise sources. |
| Authentication Time | Implementation-specific | Slow cryptographic operations, high network latency to security servers. |
Experimental Protocols (Test Procedures)
This section provides a detailed methodology for a key test procedure related to the SAE J2931 standard.
Test Procedure: Verifying Data Throughput
Objective: To verify that the Device Under Test (DUT) meets the data rate (throughput) requirements as specified in SAE J2931/1.
Equipment:
-
Two instances of the communication system under test (DUT), one configured as the PEV and the other as the EVSE.
-
Two computers to act as data source and sink.
-
An EVSE with accessible connection points for the pilot line.
-
A coupling circuit to interface the DUT with the pilot line.
-
Network analysis software (e.g., iPerf/jPerf).
-
Oscilloscope for signal monitoring.
Procedure:
-
Setup: Configure the test environment as shown in the baseline lab setup diagram. The two DUTs should be connected through the EVSE to the PEV link.
-
Connection: Connect the computers to their respective DUTs.
-
Link Establishment: Power on the DUTs and the EVSE. Allow the PEV and EVSE DUTs to establish a communication link over the pilot line according to the J2931 association process.
-
Throughput Measurement: a. On the receiving computer, start the network analysis software in server mode. b. On the sending computer, use the network analysis software in client mode to send a continuous stream of data to the server for a predetermined duration (e.g., 60 seconds). c. The test is a one-way test from the data source to the destination.
-
Data Recording: Record the average throughput reported by the network analysis software.
-
Verification: Compare the measured throughput against the J2931 requirement (≥ 100 kbps).
-
Repeatability: Repeat the test multiple times to ensure the results are consistent.
Visualizations
This section provides diagrams to illustrate key concepts related to the SAE J2931 standard.
Caption: High-level architecture of J2931 communication between a PEV, EVSE, and the utility network.
Caption: A logical workflow for troubleshooting J2931 communication failures.
References
improving the stability of J 2931 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of J 2931 in solution. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and use of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Precipitation or cloudiness of the solution upon preparation or storage. | - The concentration of this compound exceeds its solubility in the chosen solvent. - The temperature of the solution has decreased, reducing solubility. - The solvent has evaporated, increasing the concentration of this compound. | - Prepare a fresh solution at a lower concentration. - Gently warm the solution to aid dissolution. Be cautious, as excessive heat can degrade the compound. - Ensure the storage container is tightly sealed to prevent solvent evaporation. - Consider using a different solvent with higher solubility for this compound, such as DMSO. |
| Inconsistent or lower-than-expected biological activity in experiments. | - Degradation of this compound in the stock or working solution. - Inaccurate concentration of the prepared solution. - The compound has not been fully dissolved. | - Prepare fresh solutions before each experiment. - Store stock solutions at -20°C in a dark, dry place.[1] - Protect solutions from light, as this compound, like other juvenile hormone analogs, can be light-sensitive. - Ensure accurate weighing of the compound and precise measurement of the solvent. - Vortex or sonicate the solution to ensure complete dissolution. |
| Difficulty dissolving this compound powder. | - Use of an inappropriate solvent. This compound is a lipophilic compound with low aqueous solubility. - Insufficient mixing. | - Use a recommended organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or acetone. - Vortex the solution for several minutes. - Gentle warming or brief sonication can also facilitate dissolution. |
| Crystallization of the compound in the stock solution over time. | - The storage temperature is too low for the solvent used (e.g., DMSO can freeze at 18.5°C). - The solution is supersaturated. | - If using DMSO, store the stock solution at room temperature in a dark, dry place for short-term use, or prepare smaller aliquots to be stored at -20°C and thawed as needed. - Prepare a less concentrated stock solution. |
Frequently Asked Questions (FAQs)
Solubility and Solution Preparation
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents, with Dimethyl Sulfoxide (DMSO) being a commonly recommended solvent.[1] Other juvenile hormone analogs are also soluble in ethanol and acetone.
Q2: How should I prepare a stock solution of this compound?
A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in the appropriate volume of a recommended organic solvent like DMSO. For example, to make a 10 mM stock solution, dissolve 3.405 mg of this compound (assuming a molecular weight of 340.5 g/mol ) in 1 mL of DMSO.
Q3: Can I dissolve this compound in aqueous solutions?
A3: this compound, like other juvenile hormone analogs, is poorly soluble in water. For experiments in aqueous media, it is recommended to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.
Stability and Storage
Q4: How should I store the solid this compound compound?
A4: The solid compound should be stored in a dry, dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[1]
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions should be stored at -20°C for long-term stability.[1] It is also advisable to protect the solutions from light. For DMSO stock solutions, to avoid freezing, you can store them at room temperature for short periods or prepare single-use aliquots.
Q6: How stable is this compound in working solutions?
A6: The stability of this compound in working solutions can be influenced by factors such as pH, temperature, and light exposure. It is best practice to prepare fresh working solutions from the stock solution for each experiment to ensure optimal activity.
Experimental Use
Q7: What is the mechanism of action of this compound?
A7: this compound is an insect growth regulator that acts as a juvenile hormone analog (JHA). It mimics the action of the natural juvenile hormone in insects, which leads to disruption of metamorphosis and inhibition of adult emergence.
Q8: What are some key considerations when using this compound in cell-based assays?
A8: When using this compound in cell-based assays, it is important to include a vehicle control (the solvent used to dissolve this compound) to account for any effects of the solvent on the cells. The final concentration of the solvent should be kept to a minimum, typically below 0.5%.
Quantitative Data Summary
The following tables provide a summary of solubility and stability information for juvenile hormone analogs, which can be used as a guideline for this compound.
Table 1: Solubility of Juvenile Hormone Analogs
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing concentrated stock solutions. |
| Ethanol | Soluble | Can be used as an alternative to DMSO. |
| Acetone | Soluble | Another alternative solvent for stock solution preparation. |
| Water | Insoluble | Dilute from a stock solution in an organic solvent for aqueous applications. |
Table 2: Stability and Storage Recommendations for Juvenile Hormone Analog Solutions
| Condition | Recommendation | Rationale |
| Storage Temperature (Stock Solution) | -20°C (long-term) 0-4°C (short-term) | Minimizes degradation and preserves biological activity.[1] |
| Light Exposure | Store in the dark (e.g., amber vials or wrapped in foil) | Juvenile hormone analogs can be sensitive to light, which can cause degradation. |
| pH | Prepare in neutral pH buffers for working solutions | Extreme pH values may lead to hydrolysis and inactivation. |
| Freeze-Thaw Cycles | Aliquot stock solutions to avoid repeated freeze-thaw cycles | Repeated freezing and thawing can degrade the compound. |
Experimental Protocols
Detailed Methodology: Preparation of this compound for a Mosquito Larvicide Bioassay
This protocol outlines the steps for preparing this compound solutions for evaluating its efficacy as a mosquito larvicide.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Distilled or deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 3.405 mg of this compound (molecular weight = 340.5 g/mol ).
-
Dissolve the powder in 1 mL of DMSO in a sterile microcentrifuge tube.
-
Vortex thoroughly until the powder is completely dissolved. This is your 10 mM stock solution.
-
-
Prepare Intermediate Dilutions (Serial Dilution):
-
Label a series of microcentrifuge tubes for your desired concentrations.
-
To prepare a 1 mM solution, add 100 µL of the 10 mM stock solution to 900 µL of DMSO. Vortex to mix.
-
Continue this 1:10 serial dilution with DMSO to create a range of intermediate concentrations (e.g., 100 µM, 10 µM, 1 µM).
-
-
Prepare Working Solutions in Aqueous Medium:
-
For the bioassay, you will dilute your intermediate DMSO solutions into the aqueous medium (e.g., distilled water) that the mosquito larvae will be in.
-
It is crucial to maintain a consistent and low final DMSO concentration across all treatments, including the vehicle control (typically ≤0.1%).
-
For example, to prepare a 1 µM working solution in 100 mL of water, add 10 µL of your 10 mM stock solution to 99.99 mL of water.
-
Prepare a vehicle control by adding the same volume of DMSO (10 µL) to 100 mL of water.
-
-
Storage of Solutions:
-
Store the 10 mM stock solution and intermediate dilutions in DMSO at -20°C in tightly sealed, light-protected vials.
-
Prepare fresh aqueous working solutions for each experiment.
-
Visualizations
Caption: Juvenile Hormone Analog (this compound) Signaling Pathway.
Caption: General Experimental Workflow for a this compound Bioassay.
References
Technical Support Center: Overcoming Methoprene Resistance in Insect Pest Management
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to Methoprene, a juvenile hormone analog used for insect control.
FAQs: Understanding and Addressing Methoprene Resistance
Q1: What is Methoprene and how does it work?
A1: Methoprene is an insect growth regulator that functions as a juvenile hormone (JH) analog.[1][2][3] It mimics the natural JH in insects, which is responsible for regulating development.[1][2] By maintaining high levels of a JH mimic, Methoprene disrupts the normal maturation process, preventing larvae from successfully molting into reproductive adults. This leads to mortality primarily during the pupal stage or the emergence of sterile or malformed adults.
Q2: My Methoprene application is no longer effective. What are the possible reasons?
A2: Apparent field failure of Methoprene can be due to several factors:
-
Resistance: The target insect population may have developed physiological resistance to Methoprene.
-
Improper Application Timing: Methoprene is most effective against late-instar larvae. Application at other life stages will not be effective.
-
Environmental Degradation: Methoprene can be degraded by sunlight and microbial action in the soil and water.
-
Incorrect Dosage: Using concentrations that are too low may not be sufficient to induce the desired effect.
-
Cross-Resistance: Resistance to other insecticides, such as organophosphates, can sometimes confer cross-resistance to Methoprene due to shared metabolic detoxification pathways.
Q3: What are the known mechanisms of insect resistance to Methoprene?
A3: Insects have evolved several mechanisms to counteract the effects of Methoprene:
-
Metabolic Resistance: This is the most common mechanism and involves the detoxification of Methoprene by enzymes before it can reach its target site. The primary enzyme families involved are cytochrome P450 monooxygenases and carboxylesterases.
-
Target-Site Resistance: This involves genetic mutations in the juvenile hormone receptor, such as the Methoprene-tolerant (Met) gene, which reduces the binding affinity of Methoprene to its target.
-
Penetration Resistance: Changes in the insect's cuticle can slow the absorption of the insecticide.
-
Behavioral Resistance: Insects may alter their behavior to avoid contact with the treated areas.
Q4: How can I determine if my insect population is resistant to Methoprene?
A4: Laboratory bioassays are the standard method for assessing Methoprene resistance. These assays involve exposing late-instar larvae to a range of Methoprene concentrations and monitoring for the inhibition of adult emergence. The results are typically expressed as an IE50 or IE90 value (the concentration that inhibits the emergence of 50% or 90% of the adult population, respectively). A significant increase in the IE50/90 value compared to a susceptible reference strain indicates resistance.
Q5: What strategies can I employ to overcome or manage Methoprene resistance?
A5: An integrated pest management (IPM) approach is crucial for managing Methoprene resistance:
-
Insecticide Rotation: Alternate the use of Methoprene with insecticides that have different modes of action. This reduces the selection pressure for Methoprene resistance.
-
Use of Synergists: In cases of metabolic resistance, synergists like piperonyl butoxide (PBO) can be used to inhibit the detoxifying enzymes, although their effectiveness against Methoprene resistance can be limited.
-
Combination Therapy: Using Methoprene in combination with other insecticides, such as bacterial larvicides (e.g., Bacillus thuringiensis israelensis), can be effective.
-
Refugia Strategy: Leaving a portion of the pest population untreated allows susceptible individuals to survive and interbreed with resistant individuals, diluting the resistance genes in the population.
-
Optimal Application: Ensure proper timing and dosage of Methoprene applications to maximize efficacy and minimize selection pressure.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Methoprene.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low mortality/emergence inhibition in bioassays with a known susceptible strain. | Improper preparation of Methoprene solutions. | Ensure accurate serial dilutions from a fresh stock solution. Use appropriate solvents as specified in the protocol. |
| Degradation of Methoprene. | Store Methoprene stock solutions protected from light and at the recommended temperature. Prepare fresh dilutions for each experiment. | |
| Issues with the test insects. | Use healthy, late-third or early-fourth instar larvae for the bioassay. Ensure they are from a synchronized cohort. | |
| High variability in results between replicates. | Uneven exposure to Methoprene. | Ensure thorough mixing of the Methoprene solution in the test containers. |
| Inconsistent number of larvae per replicate. | Carefully count and add the same number of larvae to each replicate. | |
| Contamination of glassware. | Use silanized glassware to prevent Methoprene from adhering to the surfaces, which can affect the actual concentration in the solution. | |
| No significant difference in emergence inhibition between control and treated groups. | Methoprene is not effective against the target life stage. | Confirm that the treatment is applied to the late larval stages. Methoprene is not effective against pupae or adults. |
| The insect species is naturally tolerant to Methoprene. | Consult literature for baseline susceptibility data for the specific insect species. | |
| Extreme levels of resistance in the test population. | Test a much wider range of concentrations to determine the resistance level. Consider genetic testing for resistance markers. | |
| Unexpected mortality in the control group. | Contamination of the rearing water or food. | Use clean, dechlorinated water and standardized larval food. Ensure no accidental exposure to insecticides. |
| Overcrowding or poor rearing conditions. | Maintain optimal larval density and water quality to prevent stress-related mortality. |
Quantitative Data Summary
The following tables summarize key quantitative data on Methoprene efficacy and resistance from various studies.
Table 1: Methoprene Efficacy (IE50) Against Susceptible Mosquito Strains
| Insect Species | IE50 (ppb) | Reference |
| Culex pipiens | 0.048 | |
| Aedes aegypti | 0.505 | |
| Aedes albopictus | 1.818 |
Table 2: Documented Resistance Ratios to Methoprene in Mosquitoes
| Insect Species | Location | Resistance Ratio (RR) | Reference |
| Culex quinquefasciatus | Southern California | 7.0 - 8.8 | |
| Culex quinquefasciatus | Lab-selected (30 generations) | 57.4 - 168.3 | |
| Aedes taeniorhynchus | Florida | >100 | |
| Ochlerotatus nigromaculis | California | Several thousand-fold | |
| Culex pipiens | Illinois | 2.33 - 1010.52 |
Experimental Protocols
Protocol 1: Standard Laboratory Bioassay for Methoprene Susceptibility
This protocol is adapted from World Health Organization guidelines for testing insect growth regulators.
Materials:
-
Technical grade S-Methoprene
-
Ethanol (or other suitable solvent)
-
Dechlorinated water
-
Glass beakers or disposable cups (250 ml)
-
Pipettes
-
Late 3rd or early 4th instar larvae of the target insect species
-
Larval food (e.g., fish food flakes)
-
Emergence cages
Procedure:
-
Prepare Stock Solution: Dissolve a known amount of S-Methoprene in the chosen solvent to create a high-concentration stock solution (e.g., 1 mg/ml). Store in a dark, cool place.
-
Prepare Serial Dilutions: On the day of the assay, prepare a series of dilutions from the stock solution. The concentrations should span the expected range of susceptibility for the target insect. A minimum of five concentrations is recommended.
-
Set up Test Containers: For each concentration and a control, set up at least three replicate containers. Add 100 ml of dechlorinated water to each container.
-
Add Methoprene: Add the appropriate volume of each Methoprene dilution to the corresponding test containers. Add only the solvent to the control containers. Gently stir to ensure even distribution.
-
Introduce Larvae: Add a known number of late 3rd or early 4th instar larvae (e.g., 20-25) to each container.
-
Provide Food: Add a small amount of larval food to each container.
-
Incubation: Maintain the containers at a constant temperature and photoperiod suitable for the insect species.
-
Monitor Mortality and Emergence: Check the containers daily. Record larval and pupal mortality. Once adults begin to emerge, count and record the number of successfully emerged adults in each container. The experiment concludes when all individuals in the control containers have either emerged or died.
-
Data Analysis: Calculate the percentage of emergence inhibition for each concentration, correcting for control mortality using Abbott's formula if necessary. Use probit analysis to determine the IE50 and IE90 values.
Abbott's Formula: Corrected % mortality = [1 - (n in T after treatment / n in C after treatment)] x 100 Where 'n' is the number of insects, 'T' is the treated group, and 'C' is the control group.
Visualizations
Below are diagrams illustrating key concepts related to Methoprene action and resistance.
Caption: Signaling pathway of Methoprene and mechanisms of resistance.
Caption: Workflow for assessing and managing Methoprene resistance.
References
J 2931 degradation pathways and prevention
Notice: Information regarding the specific degradation pathways and products of J 2931 (CAS 86071-23-0) is not extensively available in the public domain. This guide is based on general chemical principles for structurally related compounds and available storage information. All recommendations should be validated by internal experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is an insect larvae inhibitor with the chemical name 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene and CAS Number 86071-23-0.[1] It is a research chemical, and detailed public data on its biological activity and stability are limited.
Q2: What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, proper storage is critical. Based on supplier recommendations, this compound should be stored under the following conditions:
-
Short-term (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term (months to years): For extended storage, maintain at -20°C in a dry, dark environment.[1]
-
Stock Solutions: Prepare solutions fresh for optimal performance. If short-term storage of a stock solution is necessary, store at -20°C for days or weeks. For long-term storage, aliquoting and storing at -80°C is recommended to minimize freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
While specific studies on this compound are not publicly available, based on its chemical structure—which includes a methoxybenzyl ether group—the following degradation pathways are plausible:
-
Oxidation: The electron-rich benzene rings and the benzylic position are susceptible to oxidation. This can be initiated by atmospheric oxygen, light (photo-oxidation), or oxidizing agents in the experimental system. The bulky tert-butyl groups may offer some steric hindrance, potentially slowing this process.
-
Acid-Catalyzed Cleavage (Hydrolysis): The ether linkage, particularly the methoxybenzyl group, can be susceptible to cleavage under strong acidic conditions. This would result in the formation of the corresponding phenol and a 4-methoxybenzyl derivative.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions, including oxidation or cleavage of chemical bonds.
Q4: How can I prevent the degradation of this compound during my experiments?
To minimize degradation and ensure experimental reproducibility, consider the following preventative measures:
-
Light Protection: Handle the solid compound and its solutions under amber or low-light conditions. Use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: For sensitive experiments or long-term solution storage, consider purging solutions with an inert gas like argon or nitrogen to displace oxygen.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the experimental protocol. Use buffered solutions to maintain a stable pH.
-
Temperature Control: Keep the compound and its solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of stock solutions.
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing solutions, as impurities can catalyze degradation.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Compound degradation in stock solution or assay medium. | 1. Prepare a fresh stock solution from solid this compound.2. Perform a dose-response curve with the new stock to verify activity.3. Assess the stability of this compound in your specific assay medium over the experiment's duration. |
| Appearance of new peaks in HPLC or LC-MS analysis. | Formation of degradation products. | 1. Review storage conditions and handling procedures.2. Compare the new peaks to a freshly prepared standard.3. If possible, perform forced degradation studies (see protocol below) to tentatively identify potential degradation products. |
| Visible change in the color of the stock solution. | Oxidation or other chemical transformation. | Discard the solution immediately and prepare a fresh stock. A change in color is a strong indicator of chemical degradation. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study
This protocol provides a framework for intentionally degrading this compound to understand its stability profile and generate potential degradation products for analytical characterization.
Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24-48 hours.
-
Thermal Degradation: Place the solid compound and the stock solution in a 60°C oven for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct UV light (e.g., 254 nm) or sunlight for 24-48 hours. A control sample should be wrapped in foil and kept alongside.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a stability-indicating method, typically reverse-phase HPLC with UV detection.
-
An example starting HPLC method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Detection: UV detector set to a wavelength appropriate for the chromophore in this compound (e.g., 220-280 nm).
-
Analysis: Compare the chromatograms of stressed samples to the control. Calculate the percentage of degradation and note the relative retention times of any new peaks.
-
-
Data & Visualizations
Table 1: Recommended Storage and Handling Summary for this compound
| Condition | Solid Compound | Stock Solution |
| Short-Term | 0 - 4°C, Dry, Dark[1] | -20°C, Aliquoted, Dark |
| Long-Term | -20°C, Dry, Dark[1] | -80°C, Aliquoted, Dark |
| Handling | Protect from light | Use amber vials; avoid freeze-thaw |
Diagrams
Caption: Plausible degradation pathways for this compound based on its chemical structure.
Caption: General workflow for conducting a forced degradation study of this compound.
References
JQ1 Technical Support Center: Addressing Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of JQ1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for JQ1?
A1: JQ1 is a small molecule that competitively binds to the acetyl-lysine recognition pockets (bromodomains) of the BET protein family, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By occupying these pockets, JQ1 displaces BET proteins from acetylated histones and other transcription factors on chromatin.[1][2] This displacement leads to the suppression of transcription of key genes, including the proto-oncogene c-Myc, resulting in anti-proliferative and pro-apoptotic effects in various cancer cells.[3][4]
Q2: I'm observing a phenotype that doesn't align with the known consequences of BET inhibition. Could this be an off-target effect?
A2: It is possible. While JQ1 is highly potent towards BET bromodomains, several off-target effects have been documented. These can be BET-independent and may lead to unexpected experimental outcomes. It is crucial to perform rigorous control experiments to distinguish on-target from off-target effects.
Q3: What are some of the known off-target effects of JQ1?
A3: Several off-target effects of JQ1 have been reported in the literature, including:
-
Activation of the Pregnane X Receptor (PXR): JQ1 and its inactive enantiomer, (-)-JQ1, can directly bind to and activate PXR, a nuclear receptor involved in the metabolism of xenobiotics.
-
Inactivation of FOXA1: In prostate cancer cells, JQ1 can directly interact with the pioneer transcription factor FOXA1, leading to the promotion of cancer cell invasion in a BET-independent manner.
-
Modulation of the JAK/STAT Pathway: JQ1 has been shown to suppress the JAK/STAT signaling pathway in ovarian cancer. In other cell types, it can have divergent effects on the expression of STAT5 target genes.
-
Alterations to the Cytoskeleton: JQ1 can impact the actin cytoskeleton and inhibit smooth muscle cell contraction. While this may be linked to its on-target effect on MYC, direct off-target effects on cytoskeletal proteins have not been fully excluded.
-
Induction of Autophagy: In bladder cancer cells, JQ1 has been shown to induce autophagy and activate the LKB1/AMPK signaling pathway.
-
"Molecular Glue" Activity: In a departure from its canonical function, JQ1 can promote the association of BRD4 with centromeres.
Q4: What is the recommended concentration range for JQ1 to maintain on-target specificity?
A4: The optimal concentration of JQ1 is cell-type and assay-dependent. For on-target BET inhibition, concentrations in the low nanomolar to low micromolar range are typically effective. For example, the IC50 values for JQ1 in displacing a tetra-acetylated histone H4 peptide from the first and second bromodomains of BRD4 are 77 nM and 33 nM, respectively. In cellular assays, anti-proliferative effects are often observed at concentrations below 1 µM. To minimize off-target effects, it is advisable to use the lowest concentration that elicits the desired on-target phenotype and to perform dose-response experiments.
Troubleshooting Guide
Issue 1: My experimental results with JQ1 are inconsistent, or I suspect an off-target effect.
| Possible Cause | Suggested Solution |
| Off-target activity | Use the inactive enantiomer, (-)-JQ1, as a negative control. This compound is structurally almost identical to the active (+)-JQ1 but does not bind to BET bromodomains. Any observed effects with (+)-JQ1 but not (-)-JQ1 are more likely to be on-target. Perform a dose-response curve. Compare the IC50 for your observed phenotype with the known IC50 for BET bromodomain binding. A significant discrepancy suggests an off-target effect. Use a structurally distinct BET inhibitor. If a different BET inhibitor does not reproduce the phenotype, it is likely an off-target effect of JQ1. |
| On-target effect on an unexpected pathway | Perform a rescue experiment. Overexpress the intended target (e.g., BRD4) and see if it reverses the phenotype. Use genetic knockdown/knockout. Use siRNA or CRISPR to deplete the target protein (e.g., BRD4) and see if it phenocopies the effect of JQ1. |
Issue 2: JQ1 treatment is causing unexpected changes in cell migration or invasion.
| Possible Cause | Suggested Solution |
| BET-independent interaction with FOXA1 | Investigate the involvement of FOXA1. In relevant cell lines (e.g., prostate cancer), assess the expression and activity of FOXA1 and its target genes. Perform a Cellular Thermal Shift Assay (CETSA) or a biotinylated-JQ1 pulldown to test for direct binding between JQ1 and FOXA1 (see protocols below). |
| Effects on the actin cytoskeleton | Visualize the cytoskeleton. Use immunofluorescence to stain for actin filaments (e.g., with phalloidin) and other cytoskeletal components to observe any morphological changes upon JQ1 treatment. |
Issue 3: I am observing changes in the expression of metabolic or drug-resistance genes.
| Possible Cause | Suggested Solution |
| Activation of the PXR nuclear receptor | Use a PXR reporter assay. Transfect cells with a PXR-responsive luciferase reporter to determine if JQ1 activates this pathway. Test both (+)-JQ1 and (-)-JQ1, as both enantiomers can activate PXR. |
Quantitative Data Summary
Table 1: JQ1 Binding Affinities and IC50 Values for BET Bromodomains
| Target | Assay Type | Value | Reference |
| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) - Kd | ~50 nM | |
| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) - Kd | ~90 nM | |
| BRD4 (BD1) | ALPHA-screen (IC50) | 77 nM | |
| BRD4 (BD2) | ALPHA-screen (IC50) | 33 nM | |
| BRD2 (BD1) | Isothermal Titration Calorimetry (ITC) - Kd | 128 nM | |
| BRD3 (BD1) | Isothermal Titration Calorimetry (ITC) - Kd | 59.5 nM | |
| BRDT (BD1) | Isothermal Titration Calorimetry (ITC) - Kd | 190.1 nM | |
| CREBBP | ALPHA-screen (IC50) | >10,000 nM |
Table 2: Experimentally Observed Concentrations for Off-Target Effects
| Off-Target Effect | Cell Type(s) | JQ1 Concentration | Reference |
| Promotion of Invasion via FOXA1 | Prostate Cancer Cells | 200 nM | |
| PXR Activation | HepG2 Cells | 1 µM | |
| Suppression of JAK/STAT Pathway | Ovarian Cancer Cells | Not specified | |
| Altered Cytoskeleton | Smooth Muscle Cells, Fibroblasts | Not specified |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Detect JQ1-FOXA1 Interaction
This protocol is adapted from methodologies used to demonstrate direct target engagement in cells.
-
Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP) to ~80% confluency. Treat cells with vehicle (DMSO) or 200 nM JQ1 for a designated time (e.g., 1-4 hours).
-
Harvest and Lysis: Harvest cells by scraping and wash with PBS. Resuspend the cell pellet in a suitable lysis buffer containing protease inhibitors. Lyse the cells by freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Carefully collect the supernatant. Analyze the amount of soluble FOXA1 in the supernatant by Western blotting using a FOXA1-specific antibody. Increased thermal stability of FOXA1 in the JQ1-treated samples at higher temperatures indicates direct binding.
Protocol 2: Biotinylated-JQ1 Pulldown Assay
This protocol allows for the identification of proteins that directly interact with JQ1.
-
Cell Lysate Preparation: Prepare a whole-cell lysate from the cells of interest in a suitable lysis buffer with protease inhibitors.
-
Incubation with Biotinylated JQ1: Incubate the cell lysate with biotinylated JQ1 or a biotin-only control for several hours at 4°C with gentle rotation.
-
Capture with Streptavidin Beads: Add streptavidin-conjugated magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated JQ1 and its interacting proteins.
-
Washes: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Analysis: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against the suspected off-target protein (e.g., FOXA1).
Protocol 3: PXR Activation Luciferase Reporter Assay
This assay measures the ability of JQ1 to activate the PXR signaling pathway.
-
Cell Transfection: Co-transfect cells (e.g., HepG2) with a PXR expression plasmid and a luciferase reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter).
-
Compound Treatment: After 24 hours, treat the transfected cells with a range of JQ1 concentrations, a known PXR agonist (positive control, e.g., rifampicin), and vehicle (negative control). Treat for 24 hours.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer. An increase in luciferase activity in JQ1-treated cells indicates PXR activation.
Visualizations
Caption: On-target signaling pathway of JQ1.
Caption: Workflow for differentiating on- and off-target effects.
Caption: Overview of major JQ1 off-target pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 3. Investigation of the impact of bromodomain inhibition on cytoskeleton stability and contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 inhibits tumour growth in combination with cisplatin and suppresses JAK/STAT signalling pathway in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Insecticidal Effects of J 2931: A Comparative Analysis
A comprehensive evaluation of the insecticidal efficacy of the novel compound J 2931 is currently challenging due to the limited availability of public research and experimental data. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for such a validation by outlining the necessary comparative studies and experimental protocols. In the absence of specific data for this compound, this document will focus on established insecticide classes as comparative benchmarks.
Insecticide development is a critical component of global agriculture and public health, aimed at controlling pest populations that threaten food security and transmit diseases. The validation of a new insecticidal compound like this compound requires rigorous comparison against existing alternatives to determine its relative efficacy, mode of action, and potential environmental impact.
Comparative Benchmarking Against Alternative Insecticides
A thorough assessment of this compound would involve its comparison against major classes of insecticides with well-characterized modes of action. These alternatives serve as crucial benchmarks for evaluating the performance and potential advantages of a new compound.
| Insecticide Class | Primary Mode of Action | Key Characteristics |
| Neonicotinoids | Act on the central nervous system by irreversibly binding to nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[1][2] | Systemic in nature, meaning they are absorbed by the plant and distributed to all its tissues, making them effective against sucking insects.[2] However, their use has been linked to adverse effects on non-target organisms, particularly pollinators.[2][3] |
| Pyrethroids | Target the voltage-gated sodium channels in the nervous system, causing tremors, incoordination, hyperactivity, and paralysis. | Broad-spectrum insecticides that are highly effective against a wide range of agricultural pests but are also known to be extremely toxic to fish. |
| Organophosphates & Carbamates | Inhibit the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine at neuromuscular junctions, resulting in rapid muscle twitching and paralysis. | Generally the most toxic of all pesticides to vertebrates and possess a broad spectrum of activity. |
| Sodium Channel Blocker Insecticides (SCBIs) | Inhibit voltage-gated sodium channels at a distinct receptor site, disrupting the function of the nervous system. Indoxacarb is a key example that is bioactivated within the insect to a more potent form. | Offer a different target site compared to pyrethroids, which can be beneficial in managing resistance. Some, like indoxacarb, have favorable toxicological profiles with low mammalian toxicity. |
| Insect Growth Regulators (IGRs) | Interfere with the synthesis of chitin, a crucial component of the insect exoskeleton, thereby disrupting the molting process. | Most effective against the larval stages of insects like caterpillars and beetle larvae. |
| Botanical Insecticides (e.g., Azadirachtin) | Possess multiple modes of action, including antifeedant, antifertility, and growth-regulating properties. | Derived from natural sources, such as the neem tree, and can offer a more environmentally friendly alternative. |
Essential Experimental Protocols for Validation
To validate the insecticidal effects of this compound, a series of standardized bioassays and mechanistic studies are required. The following protocols provide a foundational framework for such an investigation.
Insecticidal Activity Bioassays
-
Objective: To determine the lethal concentration (LC50) or lethal dose (LD50) of this compound against target pest species.
-
Methodologies:
-
Dietary Exposure Assay: Insects are fed an artificial diet containing varying concentrations of this compound. Mortality is recorded at specific time intervals (e.g., 24, 48, 72 hours).
-
Topical Application Assay: A precise volume of this compound solution is applied directly to the dorsal thorax of individual insects.
-
Fumigant Toxicity Assay: Insects are placed in a sealed container with a treated substrate, and mortality is assessed after a set exposure period.
-
-
Data Analysis: Probit analysis is typically used to calculate LC50 or LD50 values from the dose-response data.
Mode of Action Studies
-
Objective: To identify the primary physiological or biochemical target of this compound.
-
Methodologies:
-
Enzyme Inhibition Assays: If this compound is suspected to target a specific enzyme (e.g., acetylcholinesterase), in vitro assays are conducted to measure the inhibitory effect of the compound on the purified enzyme.
-
Electrophysiological Studies: Techniques like patch-clamp analysis on isolated insect neurons can reveal if this compound affects ion channels, such as sodium or nicotinic acetylcholine receptors.
-
Synergist Studies: The use of synergists that inhibit specific metabolic pathways (e.g., cytochrome P450s) can help determine if metabolic activation or detoxification plays a role in the insecticidal activity of this compound.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is crucial for communicating research findings. The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a potential signaling pathway that could be investigated for this compound.
References
Unraveling the Enigma of J 2931: A Comparative Analysis with Established Insect Growth Regulators
A comprehensive comparison of the novel insect growth regulator J 2931 with other established alternatives remains a significant challenge for researchers and drug development professionals. Despite its identification as a potent mosquito larvae growth inhibitor, the precise mechanism of action for this compound has not been elucidated in publicly available scientific literature. This critical information gap prevents a direct and meaningful comparison with the three main classes of insect growth regulators (IGRs): juvenile hormone analogs, chitin synthesis inhibitors, and ecdysone receptor agonists.
Insect growth regulators represent a class of insecticides that disrupt the life cycle of insects, offering a more targeted and often safer alternative to broad-spectrum neurotoxic insecticides. Their modes of action are typically categorized into three distinct groups:
-
Juvenile Hormone (JH) Analogs: These compounds, such as methoprene and pyriproxyfen, mimic the action of the natural juvenile hormone in insects. By maintaining high levels of JH at inappropriate times, they prevent the transition from the larval to the pupal and adult stages, leading to the death of the insect.
-
Chitin Synthesis Inhibitors (CSIs): This group, which includes diflubenzuron and lufenuron, interferes with the production of chitin, a crucial component of the insect's exoskeleton. As the insect molts, the new exoskeleton is weak and malformed, resulting in mortality.
-
Ecdysone Receptor Agonists: Compounds like tebufenozide and methoxyfenozide mimic the molting hormone, ecdysone. They bind to the ecdysone receptor, triggering a premature and incomplete molt, which is ultimately lethal to the insect.
The chemical structure of this compound has been identified as 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene. However, extensive searches of scientific databases and literature have not yielded any studies that definitively place this compound into one of the established IGR classes. Without understanding its molecular target and physiological effects, a direct comparison of its performance, supported by experimental data, against other IGRs is not feasible.
To facilitate future comparative studies once the mechanism of action of this compound is determined, this guide outlines the necessary experimental data and protocols, along with standardized visualizations for signaling pathways and experimental workflows.
Future Data Presentation for Comparative Analysis
Once the mode of action of this compound is identified, a comprehensive comparison with other relevant IGRs would require the following quantitative data, presented in a clear and structured format.
Table 1: Comparative Efficacy of this compound and Other Insect Growth Regulators
| Compound | Chemical Class/Mode of Action | Target Species | LC50/EC50 (Concentration) | Life Stage Affected | Key Experimental Observations | Reference |
| This compound | To Be Determined | Aedes aegypti | Larval | Growth inhibition | ||
| Methoprene | Juvenile Hormone Analog | Aedes aegypti | Larval/Pupal | Inhibition of adult emergence | ||
| Pyriproxyfen | Juvenile Hormone Analog | Anopheles gambiae | Larval/Pupal/Ovicidal | Sterilization of adult females | ||
| Diflubenzuron | Chitin Synthesis Inhibitor | Culex quinquefasciatus | Larval | Disruption of molting | ||
| Tebufenozide | Ecdysone Receptor Agonist | Lepidoptera spp. | Larval | Premature and lethal molting |
Standardized Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. The following are examples of key experimental protocols that would be necessary to evaluate the performance of this compound.
Protocol 1: Larval Bioassay for Mosquitoes
-
Test Organism: Late 3rd or early 4th instar larvae of the target mosquito species (e.g., Aedes aegypti).
-
Test Solutions: Prepare a series of dilutions of this compound and a reference IGR in a suitable solvent (e.g., ethanol or acetone).
-
Exposure: Introduce 20-25 larvae into beakers containing 100 mL of deionized water and the appropriate concentration of the test compound. Include a solvent control and a negative control (water only).
-
Incubation: Maintain the larvae under controlled conditions of temperature (e.g., 27 ± 2°C), humidity, and photoperiod.
-
Observation: Monitor daily for mortality, developmental abnormalities, and inhibition of adult emergence.
-
Data Analysis: Calculate the lethal concentration (LC50) or effective concentration (EC50) for inhibition of emergence using probit analysis.
Protocol 2: Chitin Synthesis Inhibition Assay (if applicable)
-
Principle: This assay measures the incorporation of a radiolabeled chitin precursor (e.g., N-acetyl-D-[³H]glucosamine) into the insect's cuticle.
-
Procedure: Expose larvae to this compound. After a specific incubation period, dissect the integument and measure the amount of incorporated radioactivity using a scintillation counter.
-
Analysis: A significant reduction in radioactivity in treated larvae compared to controls would indicate chitin synthesis inhibition.
Protocol 3: Ecdysone Receptor Binding Assay (if applicable)
-
Principle: This in vitro assay determines if this compound can bind to the ecdysone receptor.
-
Procedure: Use a competitive binding assay with a radiolabeled ecdysone agonist and isolated ecdysone receptors from the target insect.
-
Analysis: The ability of this compound to displace the radiolabeled ligand from the receptor indicates binding and potential ecdysone agonist activity.
Mandatory Visualizations
To aid in the understanding of complex biological processes and experimental designs, the following diagrams, generated using Graphviz (DOT language), are mandated.
Caption: Juvenile Hormone Signaling Pathway
Caption: IGR Efficacy Testing Workflow
Conclusion
While this compound shows promise as a mosquito larvicide, the absence of data on its mechanism of action is a significant barrier to its full evaluation and comparison with existing insect growth regulators. Future research must prioritize elucidating the molecular target and physiological effects of this compound. Once this fundamental information is available, the frameworks for data presentation, experimental protocols, and visualizations provided in this guide will enable a robust and objective comparison, thereby informing its potential role in integrated pest management programs. Researchers, scientists, and drug development professionals are encouraged to pursue studies that will unravel the mode of action of this enigmatic compound.
Inability to Procure Data on J 2931 for Comparative Analysis
Following a comprehensive search of publicly available scientific literature and databases, no information was found on a compound designated "J 2931" for use as an insecticide. This prevents a direct comparative analysis against pyrethroid insecticides as requested.
The absence of data on "this compound" in scholarly articles, patent databases, and agricultural or chemical repositories suggests that this compound may be:
-
An internal, proprietary research code not yet disclosed in public literature.
-
A misnomer or an incorrect designation for another compound.
-
A discontinued or non-commercialized substance for which data is not readily accessible.
Without access to experimental data, such as efficacy studies (e.g., LC50, LD50), mode of action, toxicological profiles, or field trial results for this compound, a scientifically rigorous comparison with the well-established class of pyrethroid insecticides cannot be conducted.
We recommend that you verify the designation "this compound" and, if possible, provide a full chemical name, CAS number, or any associated research publications. With more specific information, a new search could be initiated.
Alternatively, we can provide a detailed comparative guide on pyrethroid insecticides versus another well-documented class of insecticides, such as neonicotinoids, organophosphates, or diamides, should this be of interest for your research needs.
Cross-Validation of J 2931 Activity: A Comparative Analysis Across Species
An examination of the biological efficacy of the insect growth regulator J 2931 reveals species-specific activity, with notable potency against mosquito larvae and a high degree of tolerance in certain non-target organisms. This guide synthesizes available experimental data to provide a comparative overview of this compound's activity in different species, intended for researchers, scientists, and professionals in drug and pesticide development.
This compound, chemically identified as 1,5-di-tert-butyl-2-methoxy-3-(4-methoxybenzyl)benzene, is recognized as an insect larvae inhibitor.[1] The primary body of research on its cross-species activity was conducted in the 1980s and 1990s, focusing on its potential as a mosquito control agent while assessing its impact on other components of aquatic ecosystems.
Quantitative Data Summary
The following table summarizes the biological activity of this compound against various species as reported in the available scientific literature. It is important to note that a comprehensive comparison is limited by the availability of full-text historical research articles. The data for mosquito species is derived from the abstract of the primary study, which lacks detailed quantitative metrics such as LC50 values.
| Species | Common Name | Class | Activity/Effect | Reference |
| Culex quinquefasciatus | Southern house mosquito | Insecta | High | Schaefer et al. (1984) |
| Aedes aegypti | Yellow fever mosquito | Insecta | High | Schaefer et al. (1984) |
| Anopheles spp. | Mosquito | Insecta | High | Schaefer et al. (1984) |
| Dugesia tigrina | Planarian | Turbellaria | No detrimental effects observed | Nelson et al. (1994)[2] |
| Various non-target aquatic organisms | - | - | Not specified in abstract | Schaefer et al. (1984) |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. While the complete protocol from the seminal work by Schaefer et al. is not accessible, the methodology for assessing the tolerance of Dugesia tigrina to this compound is available.
Tolerance of Dugesia tigrina to this compound (Nelson et al., 1994)
This study aimed to determine the effect of this compound on the survival and asexual reproduction of the planarian Dugesia tigrina in a small-scale field study.
-
Test Organisms: The planarians (Dugesia tigrina) used in the study were obtained from a commercial supplier and reared in a laboratory setting.
-
Test Compound: this compound (99.5% purity) was provided by the Western Regional Research Center, ARS, USDA.
-
Experimental Setup: The study was conducted in the field. While the full details of the field setup are not exhaustively described in the publication, it involved the co-application of this compound with mosquito larvae (Culex quinquefasciatus) to observe the impact on the planarian predators.
-
Endpoints: The primary endpoints of the study were the survival and asexual multiplication of Dugesia tigrina over a 7-week period. The reduction in the mosquito larvae population was also monitored.
-
Observations: The study reported that this compound had no detrimental effects on Dugesia tigrina under the field conditions tested.[2]
Visualizing Experimental Workflow
The logical flow of the experimental procedure to assess the impact of this compound on a non-target species can be represented as follows:
References
J 2931: A Communication Standard, Not a Pesticide
Initial research indicates a fundamental misunderstanding regarding the nature of "J 2931." The identifier "this compound" does not refer to a pesticide or any chemical agent with insecticidal properties. Instead, it designates a technical standard developed by SAE International for digital communications in plug-in electric vehicles.
SAE J2931: Digital Communications for Plug-in Electric Vehicles
The search results consistently identify this compound as a standard that "establishes the requirements for the powerline carrier (PLC) digital communication between plug-in electric vehicles (PEVs), the electric vehicle supply equipment (EVSE) and the utility or service provider, energy services interface (ESI), advanced metering infrastructure (AMI), and home area network (HAN)."[1] This standard is part of a family of documents that define the architecture and general requirements for communication protocols within the electric vehicle charging ecosystem.[1][2][3]
Specifically, the J2931 family of documents outlines the specifications for the physical and data-link layers for broadband Power Line Communications (PLC) between the vehicle and the charging equipment.[4] The purpose is to ensure interoperability and standardized communication for functions related to charging and data exchange.
Given that this compound is a communication protocol for electric vehicles, a comparison of its "efficacy" to commercial pesticides is not applicable. There is no experimental data on this compound's performance against any pests because it is not designed for that purpose. The core premise of the requested comparison is therefore invalid.
It is recommended that researchers, scientists, and drug development professionals seeking information on pesticides refer to agricultural science databases, publications from environmental protection agencies, and peer-reviewed journals in the fields of entomology and pest management.
References
Comparative Analysis of LX-2931 and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the sphingosine-1-phosphate (S1P) lyase inhibitor, LX-2931, and its analogs. This document summarizes key performance data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
LX-2931 is an orally-administered small molecule designed to inhibit sphingosine-1-phosphate lyase (S1PL), a critical enzyme in the S1P signaling pathway that plays a significant role in regulating the immune response. By inhibiting S1PL, LX-2931 increases the levels of S1P in lymphoid tissues, which in turn modulates lymphocyte trafficking and reduces the inflammatory response. This mechanism of action has positioned LX-2931 and its analogs as promising candidates for the treatment of autoimmune diseases, particularly rheumatoid arthritis.
Performance Data of LX-2931 and Analogs
The following tables summarize the available quantitative data for LX-2931 and its known analog, LX-2932, as well as other relevant S1P lyase inhibitors. This data is crucial for comparing their potency, efficacy, and pharmacokinetic profiles.
| Compound | Chemical Structure | In Vitro S1PL IC50 | Species |
| LX-2931 | (E)-1-(4-((1R,2S,3R)-1,2,3,4-tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime | Not explicitly stated in abstracts | Human |
| LX-2932 | (1R,2S,3R)-1-(2-(isoxazol-3-yl)-1H-imidazol-4-yl)butane-1,2,3,4-tetraol | Not explicitly stated in abstracts | Human |
| Oxopyridylpyrimidine | Not available | 2.1 µM[1] | Human |
| Compound 31 | (R)-6-(4-(4-Benzyl-7-chlorophthalazin-1-yl)-2-methylpiperazin-1-yl)nicotinonitrile | 0.214 µM[1] | Human |
Table 1: In Vitro Activity of S1P Lyase Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting S1P lyase.
| Compound | Animal Model | Dose and Administration | Key Findings |
| LX-2931 | Collagen-Induced Arthritis (Mouse) | Oral | Dose-dependent decrease in circulating lymphocytes; therapeutic effect observed.[2] |
| LX-2932 | Collagen-Induced Arthritis (Mouse) | Oral | Dose-dependent decrease in circulating lymphocytes; therapeutic effect observed. |
| TASP0277308 | Collagen-Induced Arthritis (Mouse) | 100 mg/kg, oral | Significantly suppressed the development of arthritis.[3] |
| JTE-013 (S1P2 antagonist) | Collagen-Induced Arthritis (Mouse) | Not specified | Markedly reduced arthritis scores, foot swelling, and synovial hyperplasia.[4] |
Table 2: In Vivo Efficacy of LX-2931 and Analogs. This table summarizes the effectiveness of the compounds in a preclinical model of rheumatoid arthritis.
| Compound | Species | Key Pharmacokinetic Parameters |
| LX-2931 | Healthy Volunteers | Dose-dependent and reversible reduction of circulating lymphocytes. Well-tolerated at doses up to 180 mg daily. A dose-dependent decrease in absolute lymphocyte counts was observed, with a maximal effect at approximately 24 hours post-dose, and counts approaching baseline by 48 hours. |
Table 3: Pharmacokinetic Profile of LX-2931. This table highlights key pharmacokinetic properties observed in clinical trials.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of S1P lyase inhibitors.
In Vitro S1P Lyase Activity Assay
This assay is fundamental for determining the inhibitory potency of compounds against the S1P lyase enzyme.
Objective: To measure the in vitro inhibitory activity of test compounds on S1P lyase.
Materials:
-
Recombinant human S1P lyase
-
Fluorescently labeled S1P substrate (e.g., NBD-S1P or BODIPY-S1P)
-
Assay buffer (e.g., potassium phosphate buffer with pyridoxal 5'-phosphate, DTT, and EDTA)
-
Test compounds (LX-2931 and its analogs)
-
96-well microplates
-
HPLC system with a fluorescence detector
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the recombinant S1P lyase enzyme to the assay buffer.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the enzymatic reaction by adding the fluorescently labeled S1P substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction by adding a suitable stop solution (e.g., an organic solvent).
-
Analyze the reaction mixture by HPLC to separate the fluorescent product from the unreacted substrate.
-
Quantify the fluorescent product to determine the enzyme activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Model
The CIA model is a widely used preclinical model to assess the efficacy of potential treatments for rheumatoid arthritis.
Objective: To evaluate the in vivo therapeutic efficacy of LX-2931 and its analogs in a mouse model of rheumatoid arthritis.
Animal Model: DBA/1 mice.
Induction of Arthritis:
-
Primary immunization: Emulsify type II collagen in Complete Freund's Adjuvant and inject intradermally at the base of the tail.
-
Booster immunization: 21 days after the primary immunization, administer an intraperitoneal injection of type II collagen emulsified in Incomplete Freund's Adjuvant.
Treatment:
-
Begin oral administration of the test compounds (LX-2931, analogs, or vehicle control) daily, starting from the day of the booster immunization or after the onset of clinical signs of arthritis.
-
Monitor the animals daily for clinical signs of arthritis, including paw swelling and joint inflammation.
Endpoints:
-
Clinical Score: Score each paw for signs of inflammation on a scale of 0-4. The total clinical score is the sum of the scores for all four paws.
-
Paw Swelling: Measure the thickness of the hind paws using a caliper.
-
Histopathology: At the end of the study, collect the joints for histological analysis to assess inflammation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Collect blood samples to measure levels of circulating lymphocytes and inflammatory cytokines.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were generated using the Graphviz (DOT language) to illustrate the S1P signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: S1P signaling pathway and inhibition by LX-2931.
Caption: Experimental workflow for S1P lyase inhibitors.
References
- 1. Recent Insight into the Role of Sphingosine-1-Phosphate Lyase in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blocking the Sphingosine-1-Phosphate Receptor 2 (S1P2) Reduces the Severity of Collagen-Induced Arthritis in DBA-1J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Comparative Efficacy of Insect Growth Regulators Against Mosquito Larvae: A Benchmark Analysis Including J 2931
For Researchers, Scientists, and Drug Development Professionals in Entomology and Vector Control.
This guide provides a comparative overview of the insect growth regulator (IGR) J 2931 and other prominent IGRs used for mosquito larvae control. The information is intended for researchers and professionals involved in the development and evaluation of vector control agents. While quantitative efficacy data for this compound is not publicly available, this guide places it within the broader context of established IGR classes, summarizing their mechanisms of action, and providing available benchmark data for comparison.
Introduction to Insect Growth Regulators (IGRs)
IGRs are a class of insecticides that, unlike traditional neurotoxins, interfere with the growth, development, and maturation of insects.[1][2][3][4] They are valued for their specificity to insects and generally lower toxicity to non-target organisms.[2] IGRs primarily act on the immature stages of insects, such as larvae and pupae. Their effects are often not immediate, with mortality occurring during molting or metamorphosis.
This guide will focus on three major classes of IGRs for comparison:
-
Juvenile Hormone Analogs (JHAs): Such as methoprene and pyriproxyfen.
-
Chitin Synthesis Inhibitors (CSIs): Such as diflubenzuron.
-
Ecdysone Receptor Agonists: A key class of IGRs.
Mechanism of Action of Insect Growth Regulators
The development and molting process in insects is tightly regulated by hormones, primarily juvenile hormone (JH) and ecdysone. IGRs disrupt this delicate hormonal balance at different points.
As depicted in Figure 1, different classes of IGRs interfere with specific hormonal pathways. Ecdysone agonists mimic the molting hormone, leading to premature and lethal molting. Chitin synthesis inhibitors block the formation of chitin, a crucial component of the exoskeleton, resulting in mortality during the molt. Juvenile hormone analogs mimic JH, preventing the larva from maturing into an adult.
Quantitative Efficacy of IGRs against Culex quinquefasciatus
The following table summarizes the available 50% lethal concentration (LC50) data for several IGRs against Culex quinquefasciatus, a common mosquito vector. It is important to note that LC50 values can vary based on the mosquito strain, environmental conditions, and the specific formulation of the insecticide used.
| Insect Growth Regulator | Class | LC50 against Culex quinquefasciatus | Reference(s) |
| This compound | Benzyl-1,3-benzodioxole | Data not available | - |
| Methoprene | Juvenile Hormone Analog | 5.3 ng/L (0.0053 µg/L) | |
| Pyriproxyfen | Juvenile Hormone Analog | LC50 values reported as highly effective, causing complete adult emergence inhibition. Specific LC50 values vary across studies. | |
| Diflubenzuron | Chitin Synthesis Inhibitor | 0.0002 mg/L (0.2 µg/L) (sublethal dose causing 25% emergence inhibition) |
Experimental Protocols: Larvicidal Bioassay
The efficacy of mosquito larvicides is typically determined using bioassays that follow standardized protocols, such as those outlined by the World Health Organization (WHO). These protocols ensure that data generated from different studies are comparable.
Objective: To determine the lethal concentration (LC) of a larvicide that results in 50% (LC50) and 90% (LC90) mortality of mosquito larvae. For IGRs, the endpoint is often the inhibition of adult emergence (IE50 and IE90).
General Procedure:
-
Test Organisms: Late third or early fourth instar larvae of a laboratory-reared mosquito colony of a known susceptible strain are used.
-
Test Solutions: A series of concentrations of the test compound are prepared in distilled or deionized water. A control group with no insecticide is also included.
-
Exposure: A specific number of larvae (e.g., 20-25) are placed in beakers or cups containing a defined volume of the test solution (e.g., 100-200 mL).
-
Incubation: The larvae are held at a constant temperature and humidity with a set photoperiod. They may be provided with a small amount of food.
-
Mortality Assessment: Mortality is typically recorded after 24 and 48 hours. For IGRs, observations are continued until adult emergence is complete in the control group. The number of successfully emerged adults is recorded for each concentration.
-
Data Analysis: The mortality or emergence inhibition data is subjected to statistical analysis, such as probit analysis, to determine the LC50/IE50 and LC90/IE90 values.
Conclusion
This compound is identified as an insect growth regulator with activity against mosquito larvae. While direct comparative efficacy data for this compound is lacking in the public domain, this guide provides a framework for its evaluation by comparing its presumed mode of action with that of well-established IGRs like juvenile hormone analogs and chitin synthesis inhibitors. The provided data on methoprene and diflubenzuron highlight the high potency of these classes of compounds. The standardized experimental protocols outlined are crucial for generating reliable and comparable data for any new or existing IGR, including this compound. Further research to determine the specific molecular target and quantitative efficacy of this compound would be necessary for a complete comparative assessment.
References
A Comparative Environmental Impact Assessment: Peptide Therapeutics vs. Small Molecule Drugs
For Researchers, Scientists, and Drug Development Professionals
The pharmaceutical industry is increasingly focusing on the environmental impact of drug development and manufacturing. As therapeutic peptides gain prominence alongside traditional small molecule drugs, a comprehensive understanding of their comparative environmental footprint is crucial for sustainable drug development. This guide provides an objective comparison of the environmental impact of peptide therapeutics and small molecule drugs, supported by available data and experimental methodologies.
Peptide drugs, with their high specificity and potency, offer significant therapeutic advantages.[1][2] However, their manufacturing processes, particularly solid-phase peptide synthesis (SPPS), are often associated with a significant environmental burden due to substantial solvent and reagent consumption.[3][4] Small molecule drugs, the bedrock of the pharmaceutical industry, have more established and varied synthesis routes, but their environmental impact can also be considerable, and their persistence in the environment is a growing concern.[5]
This guide aims to provide a data-driven comparison to inform environmentally conscious decisions in drug development.
Quantitative Comparison of Environmental Impact
The following tables summarize the key quantitative differences in the environmental impact of manufacturing peptide therapeutics and small molecule drugs.
Table 1: Manufacturing Process and Waste Generation
| Metric | Peptide Therapeutics (primarily SPPS) | Small Molecule Drugs | Key Considerations |
| E-Factor (kg waste/kg product) | Extremely high (can be in the multiton range per kg of peptide) | Varies widely, but generally lower than peptides (hundreds of kgs per kg of product) | The E-Factor for peptides is dominated by solvent use in synthesis and purification. |
| Solvent Consumption | Solvents can constitute 85-90% of the total mass of materials used in manufacturing. | Significant, but often lower on a per-kilogram-of-product basis compared to peptides. | The iterative nature of SPPS, with multiple washing and deprotection steps, drives high solvent consumption. |
| Hazardous Solvents | Frequent use of N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are classified as hazardous. | Use of a wide range of solvents, some of which are hazardous, but with ongoing efforts to replace them with greener alternatives. | Regulatory pressure is pushing for the replacement of hazardous solvents in both peptide and small molecule synthesis. |
| Purification Waste | Preparative chromatography is the dominant purification method, generating large volumes of aqueous and organic waste. | Purification methods are varied (crystallization, chromatography, etc.), with waste generation depending on the specific process. | The high purity requirements for pharmaceuticals contribute significantly to waste from purification processes. |
Table 2: Ecotoxicity and Biodegradability
| Aspect | Peptide Therapeutics | Small Molecule Drugs | Key Considerations |
| Toxicity | Generally considered to have minimal toxicity and fewer side effects due to high target specificity. | Toxicity varies widely depending on the compound's structure and mode of action. | The high specificity of peptides often translates to lower off-target effects and thus lower potential for broad environmental toxicity. |
| Metabolites | Metabolites are typically non-toxic amino acids. | Metabolites can be as or more toxic than the parent compound and can persist in the environment. | The degradation of peptides into natural building blocks is a key advantage in terms of environmental persistence. |
| Biodegradability | Generally more readily biodegradable. | Biodegradability is highly variable; many small molecule drugs are designed to be stable and can be persistent environmental pollutants. | The complex and stable structures of many small molecule drugs hinder their biodegradation. |
Manufacturing Workflows and Environmental Hotspots
The following diagrams illustrate the typical manufacturing workflows for peptide therapeutics (via SPPS) and small molecule drugs, highlighting the key stages contributing to their environmental impact.
References
- 1. Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. millennialscientific.com [millennialscientific.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Safety Operating Guide
Ambiguity in Chemical Identifier "J 2931" Prevents Determination of Safe Handling Procedures
Providing essential safety and logistical information for handling chemical substances is critical for the protection of researchers, scientists, and drug development professionals. However, the identifier "J 2931" is ambiguous and corresponds to multiple unrelated subjects, making it impossible to determine the specific chemical substance and its associated handling requirements. Without a precise chemical name, CAS number, or other unambiguous identifier, any attempt to provide personal protective equipment (PPE) recommendations, operational plans, or disposal procedures would be speculative and potentially hazardous.
Initial research has revealed several distinct meanings for "this compound":
-
UN/NA 2931: This is the United Nations/North America number for Vanadyl sulfate , a substance classified as poisonous.[1] The Emergency Response Guidebook (ERG) provides general response recommendations for transportation incidents involving this material, but these are not intended for laboratory or facility spills.[1]
-
SAE J2931: This is a standard from SAE International related to digital communications for plug-in electric vehicles.[2][3][4] This is a technical standard for the automotive industry and is not a chemical substance.
-
Spectroscopic Data: In the context of chemical analysis, "2931 cm⁻¹" has been identified as a spectral band corresponding to the C-H stretching vibration of methylene groups in a graphene oxide-cerium oxide nanocomposite. This refers to a characteristic of a molecule, not a specific, handleable chemical labeled "this compound."
Given these disparate findings, it is crucial to obtain a more specific identification of the chemical of interest to ensure the safety of all personnel.
To proceed with providing accurate and reliable safety information, please provide one of the following:
-
The full chemical name
-
The Chemical Abstracts Service (CAS) number
-
Any other unique identifier for the substance
Once the chemical substance is unambiguously identified, a comprehensive guide to its safe handling and disposal can be developed, including detailed personal protective equipment (PPE) recommendations, experimental protocols, and clear operational workflows. The commitment to laboratory safety and chemical handling necessitates this level of precision to build the deep trust required to be a preferred source for such critical information.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
